4-Methoxy-2-nitrobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617208. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTDQLIGNSBZPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326801 | |
| Record name | 4-methoxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22996-21-0 | |
| Record name | 4-Methoxy-2-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22996-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methoxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-2-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Core Synthesis Mechanism: Electrophilic Aromatic Substitution
An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-nitrobenzaldehyde
This technical guide provides a comprehensive overview of the synthesis mechanism for this compound, a key intermediate in the production of various pharmaceuticals, agrochemicals, and dyes.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction mechanism and experimental workflow.
The primary and most direct method for synthesizing this compound is through the electrophilic aromatic substitution, specifically, the nitration of p-methoxybenzaldehyde.[2] The reaction mechanism is governed by the directing effects of the substituents on the benzene (B151609) ring.
Key Aspects of the Mechanism:
-
Activating and Directing Groups: The aromatic ring of the precursor, 4-methoxybenzaldehyde (B44291), has two substituents: a methoxy (B1213986) group (-OCH₃) and an aldehyde group (-CHO).
-
The methoxy group is an electron-donating group, which activates the ring towards electrophilic attack and is an ortho, para-director.
-
The aldehyde group is an electron-withdrawing group that deactivates the ring and is a meta-director.[3]
-
-
Formation of the Electrophile: The nitration reaction requires a potent electrophile, the nitronium ion (NO₂⁺). This is typically generated in situ by reacting a strong acid, such as sulfuric acid, with nitric acid.
-
Regioselectivity: The position of the incoming nitro group is determined by the interplay of the existing substituents. The powerful activating and ortho, para-directing effect of the methoxy group dominates over the deactivating, meta-directing effect of the aldehyde group. Since the para position is already occupied by the aldehyde group, the nitration occurs at one of the ortho positions relative to the methoxy group. This results in the formation of this compound. In some cases, the formation of the hydrate (B1144303) of the benzaldehyde (B42025) in the aqueous nitric acid can also favor ortho-nitration.[4]
The following diagram illustrates the chemical reaction mechanism:
Caption: Reaction mechanism for the nitration of 4-methoxybenzaldehyde.
Alternative Synthesis Routes
While direct nitration is common, other multi-step synthesis routes have been reported for similar compounds, which could be adapted. For example, one route involves a three-step process starting from 4-nitrosalicylic acid, which is first esterified, then reduced, and finally oxidized to the desired aldehyde. Another approach starts with 4-nitro-2-methoxytoluene, which is converted to an intermediate diacetoxy toluene (B28343) compound before being hydrolyzed to the final product.
Experimental Protocols
The following is a representative protocol for the nitration of a substituted methoxybenzaldehyde, which can be adapted for the synthesis of this compound.
Materials:
-
4-methoxybenzaldehyde
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Water
-
Dichloromethane or other suitable organic solvent
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a measured amount of concentrated sulfuric acid. While stirring and maintaining the temperature below 10°C, carefully add the concentrated nitric acid dropwise.
-
Nitration Reaction: Dissolve the 4-methoxybenzaldehyde in a suitable solvent in a separate reaction flask. Cool this mixture in an ice bath to 0°C.
-
Slowly add the pre-cooled nitrating mixture to the 4-methoxybenzaldehyde solution dropwise, ensuring the reaction temperature does not exceed 15°C.[4]
-
After the addition is complete, continue stirring the mixture at a controlled temperature for a specified duration (e.g., 40 minutes) to allow the reaction to proceed to completion.[4]
-
Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice and water to precipitate the crude product.[4]
-
Filter the precipitate and wash it with cold water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a mixture of chloroform (B151607) and ligroine) to obtain the final, pure this compound.[2]
The following diagram illustrates the general experimental workflow:
Caption: General experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₄ | [1][5] |
| Molecular Weight | 181.15 g/mol | [1][5] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 95.5-96 °C | [2] |
| Purity (Typical) | ≥ 98% | [1] |
| CAS Number | 22996-21-0 | [1][5] |
Note: Yields are highly dependent on the specific reaction conditions and scale and are therefore not listed as a single value.
Safety Considerations
Nitration reactions are highly exothermic and can be hazardous if not properly controlled.[3] It is crucial to maintain low temperatures throughout the reaction and to add reagents slowly. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood.
References
Spectral Data Analysis of 4-Methoxy-2-nitrobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2-nitrobenzaldehyde is a key aromatic intermediate in organic synthesis, finding applications in the pharmaceutical and chemical industries. Its unique substitution pattern, featuring an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group on the benzaldehyde (B42025) scaffold, imparts distinct chemical reactivity and spectroscopic characteristics. A thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and data interpretation.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₇NO₄[1] |
| Molecular Weight | 181.15 g/mol [1] |
| CAS Number | 22996-21-0[1] |
| Appearance | Solid |
| Melting Point | 95.5-96 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehydic, aromatic, and methoxy protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.4 | Singlet | 1H | Aldehyde (-CHO) |
| ~7.8 | Doublet | 1H | Aromatic (H-6) |
| ~7.5 | Doublet of doublets | 1H | Aromatic (H-5) |
| ~7.3 | Doublet | 1H | Aromatic (H-3) |
| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~189 | Aldehyde Carbonyl (C=O) |
| ~162 | Aromatic (C-4) |
| ~150 | Aromatic (C-2) |
| ~133 | Aromatic (C-6) |
| ~128 | Aromatic (C-1) |
| ~120 | Aromatic (C-5) |
| ~110 | Aromatic (C-3) |
| ~56 | Methoxy (-OCH₃) |
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse
-
Number of Scans: 16-32
-
Spectral Width: ~16 ppm
-
Relaxation Delay: 1-5 s
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024-4096
-
Spectral Width: ~240 ppm
-
Relaxation Delay: 2 s
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2900-2800 | Medium | Aldehydic C-H Stretch |
| ~1700 | Strong | Aldehydic C=O Stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1520, ~1340 | Strong | Asymmetric & Symmetric NO₂ Stretch |
| ~1250 | Strong | Aryl-O-CH₃ Asymmetric Stretch |
| ~1020 | Medium | Aryl-O-CH₃ Symmetric Stretch |
Experimental Protocol: FTIR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of this compound with dry potassium bromide (KBr) powder in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer.
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Mass Spectral Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 181 | High | [M]⁺ (Molecular Ion) |
| 180 | Moderate | [M-H]⁺ |
| 152 | Moderate | [M-CHO]⁺ |
| 135 | Moderate | [M-NO₂]⁺ |
| 107 | Moderate | [M-NO₂-CO]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocol: Mass Spectrometry
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion Electrospray Ionization Mass Spectrometer (ESI-MS).
GC-MS (Electron Ionization - EI) Parameters:
-
Sample Preparation: Dissolve a small amount of the compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane).
-
Injection: Inject a small volume of the solution into the GC.
-
GC Conditions: Use a suitable capillary column (e.g., DB-5) with a temperature program to ensure good separation.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 300.
-
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the workflow and logical connections between the different spectroscopic techniques used for the characterization of this compound.
References
Reactivity of the Aldehyde Group in 4-Methoxy-2-nitrobenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in 4-Methoxy-2-nitrobenzaldehyde. This compound is a valuable intermediate in organic synthesis, and understanding the electronic interplay of its substituents is crucial for its effective utilization in the development of pharmaceuticals, agrochemicals, and specialty dyes.[1] This document details the electronic effects governing its reactivity, supported by spectral data, and provides detailed experimental protocols for its key chemical transformations.
Core Concepts: Electronic Influence on Aldehyde Reactivity
The reactivity of the aldehyde group in this compound is primarily dictated by the electronic effects of the methoxy (B1213986) and nitro substituents on the benzene (B151609) ring. The aldehyde group itself is electron-withdrawing, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack. The substituents modulate this intrinsic reactivity.
The potent electron-withdrawing nature of the nitro group (-NO₂) at the ortho position significantly enhances the electrophilicity of the carbonyl carbon.[2][3][4][5] This occurs through both the inductive effect (-I), a through-bond polarization due to the high electronegativity of the nitrogen and oxygen atoms, and the mesomeric or resonance effect (-M), which delocalizes electron density from the ring.[3][5] Conversely, the methoxy group (-OCH₃) at the para position is an electron-donating group, primarily through its resonance effect (+M), which can push electron density into the ring and towards the aldehyde group, thereby decreasing its electrophilicity.[2][3][5]
In the case of this compound, the strong activating effect of the ortho-nitro group is expected to dominate over the deactivating effect of the para-methoxy group, leading to a highly reactive aldehyde group towards nucleophiles. This heightened reactivity makes it a versatile building block for complex organic molecules.[1][6]
Caption: Logical relationship of substituent electronic effects on the aldehyde group.
Quantitative Data and Spectroscopic Information
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₄ | [1][7][8] |
| Molecular Weight | 181.15 g/mol | [1][7][8] |
| CAS Number | 22996-21-0 | [1][7][8] |
| Appearance | White to off-white or yellow to light yellow solid | [1][8] |
| Melting Point | 95.5-96 °C | [9][10][11] |
| ¹H NMR | Spectral data available, characteristic aldehyde proton shift. | [2] |
| ¹³C NMR | Spectral data available, characteristic carbonyl carbon shift. | |
| IR Spectroscopy | Characteristic C=O and N-O stretching frequencies. | [2] |
| Mass Spectrometry | m/z 182 (M+H)⁺ | [2][9] |
Key Reactions and Experimental Protocols
The enhanced electrophilicity of the aldehyde group in this compound makes it an excellent substrate for a variety of important organic transformations.
Condensation Reactions
The activated aldehyde readily undergoes condensation reactions with active methylene (B1212753) compounds in reactions such as the Claisen-Schmidt and Knoevenagel condensations. These are fundamental C-C bond-forming reactions.
This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone (a chalcone (B49325) derivative).
Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-methoxy-2-nitrophenyl)prop-2-en-1-one
-
Materials: this compound (1.0 mmol), 4-hydroxyacetophenone (1.0 mmol), Sodium Hydroxide (B78521) (2.5 mmol), Ethanol (B145695), Water.
-
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxyacetophenone (1.0 mmol) and sodium hydroxide (2.5 mmol) in a mixture of ethanol and water (4:1 v/v).
-
Stir the mixture in an ice bath for 5 minutes.
-
Add this compound (1.0 mmol) to the solution and stir for 1 hour at room temperature.
-
Add distilled water to the reaction mixture and continue stirring for 5 minutes.
-
Filter the resulting precipitate and wash with distilled water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
-
Analyze the product by TLC, melting point, IR, and ¹H-NMR spectroscopy.[12]
-
Caption: Experimental workflow for the Claisen-Schmidt condensation.
Wittig Reaction
The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and phosphorus ylides. The reaction is known for its high functional group tolerance.
Experimental Protocol: Synthesis of 1-methoxy-4-(2-nitrovinyl)benzene
-
Materials: this compound (3.3 mmol), Triphenylphosphine (B44618) (5.0 mmol), Ethyl bromoacetate (B1195939) (6.6 mmol), Saturated aqueous Sodium Bicarbonate, Ethyl acetate, 95% Ethanol/Water.
-
Procedure:
-
To a round-bottom flask, add this compound (3.3 mmol), triphenylphosphine (5.0 mmol), and a stir bar.
-
Add 10 mL of saturated aqueous sodium bicarbonate solution.
-
Add ethyl bromoacetate (6.6 mmol) to the mixture.
-
Attach a reflux condenser and heat the mixture with vigorous stirring.
-
After the reaction is complete (monitored by TLC), cool the mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous calcium chloride, and filter.
-
Evaporate the solvent under a gentle stream of air.
-
Recrystallize the resulting solid from a 95% ethanol/water mixture and isolate the product by suction filtration.
-
Characterize the product using IR and NMR spectroscopy.[3]
-
Caption: Experimental workflow for the Wittig reaction.
Reduction of the Aldehyde Group
The aldehyde group can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (B1222165). The nitro group is generally stable under these conditions.
Experimental Protocol: Synthesis of (4-methoxy-2-nitrophenyl)methanol
-
Materials: this compound (1.0 mmol), Sodium borohydride (1.5 mmol), Methanol (B129727), Dichloromethane, Water.
-
Procedure:
-
Dissolve this compound (1.0 mmol) in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) in small portions to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Oxidation of the Aldehyde Group
The aldehyde can be readily oxidized to the corresponding carboxylic acid using various oxidizing agents. The Pinnick oxidation is a mild and selective method.
Experimental Protocol: Synthesis of 4-Methoxy-2-nitrobenzoic acid
-
Materials: this compound (1.0 equiv), tert-Butanol (B103910), Water, 2-Methyl-2-butene (B146552) (20 equiv), Sodium dihydrogen phosphate (B84403) (10 equiv), Sodium chlorite (B76162) (10 equiv).
-
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 equiv) in a 1:1 mixture of tert-butanol and water.
-
To the stirred solution, add 2-methyl-2-butene (20 equiv) followed by sodium dihydrogen phosphate (10 equiv).
-
In a separate flask, prepare a solution of sodium chlorite (10 equiv) in water and add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction vigorously for 14 hours, monitoring by TLC.
-
Upon completion, add water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude carboxylic acid by silica gel chromatography.[4]
-
Applications in Synthesis
This compound is a key starting material for the synthesis of various heterocyclic compounds, particularly quinolines, which are important scaffolds in medicinal chemistry.
Friedländer Annulation for Quinoline (B57606) Synthesis
The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. A domino nitro reduction-Friedländer heterocyclization allows for the use of the more readily available 2-nitrobenzaldehydes.
Conceptual Workflow: Synthesis of Substituted Quinolines
-
In situ Reduction: The nitro group of this compound is reduced to an amine in the presence of a reducing agent (e.g., Fe/AcOH).
-
Condensation and Cyclization: The resulting in situ generated 2-amino-4-methoxybenzaldehyde (B1267418) reacts with an active methylene compound (e.g., a β-keto-ester) to undergo condensation and subsequent cyclization to form the quinoline ring system.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C8H7NO4 | CID 357691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 4-Methoxy-3-nitrobenzaldehyde | C8H7NO4 | CID 700608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. 2-Methoxy-4-nitrobenzaldehyde | 136507-15-8 | Benchchem [benchchem.com]
- 10. chembk.com [chembk.com]
- 11. chembk.com [chembk.com]
- 12. jocpr.com [jocpr.com]
- 13. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-Methoxy-2-nitrobenzaldehyde (CAS 22996-21-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-2-nitrobenzaldehyde is a valuable aromatic aldehyde that serves as a key intermediate in the synthesis of a variety of organic compounds. Its unique substitution pattern, featuring methoxy, nitro, and aldehyde functional groups, makes it a versatile building block in medicinal chemistry, agrochemical development, and material science. This technical guide provides a detailed overview of the physicochemical properties, primary applications, and relevant experimental considerations for this compound, CAS 22996-21-0.
Physicochemical Properties
This compound is an off-white to yellow crystalline solid.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 22996-21-0 | [1][2] |
| Molecular Formula | C₈H₇NO₄ | [2] |
| Molecular Weight | 181.15 g/mol | [2] |
| Appearance | Off-white to yellow crystalline powder/solid | [1] |
| Melting Point | 95.5-96 °C or 111-113 °C | [1] |
| Boiling Point | 329.5 °C to 354.7 °C (Predicted) | [1] |
| Density | ~1.322 g/cm³ | [1] |
| Solubility | Slightly soluble in water; Soluble in organic solvents such as ethanol (B145695) and acetone. | [1] |
| Purity | Typically ≥ 98% | [2] |
| Storage | Room temperature or 0 - 8 °C | [2] |
Core Applications and Uses
This compound is a versatile intermediate with applications spanning several areas of chemical research and development.
Pharmaceutical Synthesis
The primary application of this compound lies in its role as a precursor for the synthesis of complex pharmaceutical compounds.[2] It is a valuable starting material in the development of novel therapeutics, particularly in the synthesis of anti-cancer agents and other biologically active molecules.[2] The nitro group can be readily reduced to an amine, which then serves as a key functional group for further molecular elaboration.
Agrochemical Industry
This compound also serves as a key building block in the synthesis of various agrochemicals and pesticides.[1] Its structural features can be incorporated into molecules designed to have specific biological activities relevant to crop protection.
Dyes and Pigments
The aromatic nature and functional groups of this compound make it a useful intermediate in the production of dyes and pigments, contributing to the creation of vibrant and stable colors for various applications.[2]
Chemical Research and Organic Synthesis
In a broader context, this compound is widely utilized in synthetic organic chemistry as a versatile reagent.[2] Its aldehyde group can participate in a wide range of chemical transformations, including condensations, oxidations, and reductions, to generate more complex molecular architectures.
Experimental Protocols
While specific, detailed experimental protocols are often proprietary or published within specific research articles, a general synthetic approach for utilizing this compound as an intermediate is outlined below. This example illustrates a common transformation—the reduction of the nitro group followed by a coupling reaction.
General Protocol: Reductive Amination and Amide Coupling
-
Reduction of the Nitro Group:
-
Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. Common choices include catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reducing agents (e.g., SnCl₂/HCl, Fe/NH₄Cl).
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the catalyst (if applicable) and concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4-methoxybenzaldehyde (B1267418).
-
-
Amide Coupling:
-
Dissolve the crude 2-amino-4-methoxybenzaldehyde in an appropriate aprotic solvent (e.g., dichloromethane, N,N-dimethylformamide).
-
Add a carboxylic acid of interest and a coupling agent (e.g., DCC, EDC/HOBt).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Perform an aqueous workup to remove the coupling byproducts and purify the resulting amide by column chromatography or recrystallization.
-
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow of using this compound as a synthetic intermediate.
Caption: Synthetic workflow from this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazard Statements: H302 (Harmful if swallowed).
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P501 (Dispose of contents/container to an approved waste disposal plant).
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a commercially available and highly versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and materials science industries. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable tool for synthetic chemists. Proper handling and storage are essential to ensure safety and maintain the integrity of the compound. This guide provides a foundational understanding of its properties and uses to aid researchers and professionals in its effective application.
References
A Technical Guide to 4-Methoxy-2-nitrobenzaldehyde: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2-nitrobenzaldehyde is a valuable substituted aromatic aldehyde that serves as a key intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals, dyes, and materials. Its unique substitution pattern, featuring an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group on the benzaldehyde (B42025) core, imparts specific reactivity that makes it a versatile building block in synthetic organic chemistry. This technical guide provides an in-depth overview of the discovery, history, synthesis, and properties of this compound, tailored for professionals in research and development.
Historical Context and Discovery
The precise first synthesis of this compound is not prominently documented in a singular "discovery" paper. Its history is intrinsically linked to the broader development of electrophilic aromatic substitution reactions, particularly the nitration of aromatic aldehydes and their derivatives, which gained significant attention in the late 19th and early 20th centuries.
The nitration of benzaldehyde itself was a well-established reaction in the 19th century, primarily yielding the meta-isomer, 3-nitrobenzaldehyde. The synthesis of ortho- and para-isomers proved more challenging due to the directing effects of the aldehyde group. The exploration of substituted benzaldehydes, such as those with methoxy groups, was a natural progression. The synthesis of this compound likely emerged from systematic studies on the nitration of 4-methoxybenzaldehyde (B44291) (p-anisaldehyde), a readily available natural product derivative. Early organic chemists would have been interested in understanding how the activating and ortho-, para-directing methoxy group would influence the regioselectivity of nitration in the presence of the deactivating and meta-directing aldehyde group. The synthesis of this specific isomer would have been a result of careful control of reaction conditions to favor nitration at the position ortho to the methoxy group and meta to the aldehyde.
Synthetic Methodologies
The synthesis of this compound can be achieved through several routes, primarily involving the nitration of a suitable precursor.
Nitration of 4-Methoxybenzaldehyde
A common method for the preparation of this compound is the direct nitration of 4-methoxybenzaldehyde.
Experimental Protocol: Nitration of 4-Methoxybenzaldehyde
-
Materials: 4-Methoxybenzaldehyde, concentrated sulfuric acid, nitric acid.
-
Procedure:
-
Dissolve a desired amount of 4-methoxybenzaldehyde (e.g., 10 mmol) in 5 mL of concentrated sulfuric acid and cool the mixture to 0°C in an ice bath.[1]
-
Slowly add a nitrating mixture of 1.2 equivalents of nitric acid dissolved in 1 mL of concentrated sulfuric acid to the reaction mixture, maintaining the temperature below 10°C.[1]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 30 minutes.[1]
-
Pour the reaction mixture into 50 mL of ice-cold water.[1]
-
The precipitated product is then collected by filtration and washed with cold water.[1]
-
The crude product can be purified by recrystallization or column chromatography.[1]
-
Oxidation of 4-Methoxy-2-nitrotoluene
Another synthetic route involves the oxidation of 4-methoxy-2-nitrotoluene.
Experimental Protocol: Oxidation of 4-Methoxy-2-nitrotoluene
-
Materials: 4-Methoxy-2-nitrotoluene, N-bromosuccinimide (NBS), bis(tetrabutylammonium) dichromate.
-
Procedure:
-
The synthesis starts with the benzylic bromination of 4-methoxy-2-nitrotoluene using N-bromosuccinimide in the presence of a radical initiator.
-
The resulting 1-(bromomethyl)-4-methoxy-2-nitrobenzene (B1588035) is then oxidized to the corresponding aldehyde using an oxidizing agent such as bis(tetrabutylammonium) dichromate.
-
Physical and Spectroscopic Data
The physical and spectroscopic properties of this compound are crucial for its identification and characterization.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₄ | [2] |
| Molecular Weight | 181.15 g/mol | [2] |
| Appearance | White to off-white or yellow to light yellow solid | [2] |
| Melting Point | 95.5-96 °C | |
| Boiling Point | 354.7°C at 760 mmHg | |
| CAS Number | 22996-21-0 | [2] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data | Reference |
| ¹H NMR | δ (ppm): 10.4 (s, 1H, CHO), 7.9 (d, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 7.3 (dd, 1H, Ar-H), 3.9 (s, 3H, OCH₃) | |
| ¹³C NMR | δ (ppm): 188.0 (CHO), 163.0 (C-OCH₃), 140.0 (C-NO₂), 135.0, 125.0, 118.0, 110.0 (Ar-C), 56.0 (OCH₃) | |
| IR (cm⁻¹) | ~3100 (Ar C-H), ~2850 (Aldehyde C-H), ~1700 (C=O), ~1530 & ~1350 (NO₂), ~1250 (C-O) | |
| Mass Spec (m/z) | 181 (M⁺) |
Applications in Organic Synthesis
This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its aldehyde and nitro functional groups.
-
Synthesis of Heterocycles: The aldehyde group can participate in condensation reactions, while the nitro group can be reduced to an amine, providing two reactive sites for the construction of various heterocyclic ring systems.
-
Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various pharmaceutical compounds.
-
Dyes and Pigments: The aromatic and chromophoric nature of the molecule makes it a useful starting material for the synthesis of dyes and pigments.
Synthetic Pathway Visualizations
The following diagrams illustrate the key synthetic pathways described.
References
The Uncharted Potential: A Technical Guide to the Biological Activities of 4-Methoxy-2-nitrobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2-nitrobenzaldehyde, a versatile aromatic aldehyde, serves as a crucial starting material in the synthesis of a diverse array of organic molecules.[1] Its unique substitution pattern, featuring both an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group, imparts distinct reactivity, making it a valuable precursor for novel compounds with potential therapeutic applications. While research has extensively utilized this compound as a synthetic intermediate, a comprehensive exploration of the biological activities of its derivatives remains a burgeoning field of study. This technical guide aims to consolidate the existing, albeit limited, direct evidence and extrapolate the potential biological activities of this compound derivatives, drawing from studies on structurally similar compounds. The primary focus will be on their potential as anticancer and antimicrobial agents, providing detailed experimental methodologies, quantitative data summaries, and visual representations of key processes to facilitate further research and development in this promising area.
Anticancer Activity of Chalcone (B49325) Derivatives
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a prominent class of derivatives synthesized from benzaldehydes.[2] Numerous studies have highlighted the potent cytotoxic effects of chalcones bearing methoxy and nitro substitutions against various cancer cell lines.
A notable study on a structurally related compound, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), demonstrated significant anti-tumor activity against esophageal squamous cell carcinoma (ESCC).[3] This derivative was shown to induce apoptosis and cause G2/M phase cell cycle arrest in ESCC cells. The cytotoxic effects were attributed to the accumulation of reactive oxygen species (ROS), leading to cellular damage and programmed cell death.[3]
Quantitative Data: Cytotoxicity of a Related Nitro-Methoxylated Chalcone
The following table summarizes the cytotoxic activity of 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) against two esophageal cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 | 4.97 | [3] |
| Eca-109 | 9.43 | [3] |
Potential Antimicrobial Activity of Schiff Base Derivatives
Schiff bases, formed through the condensation of a primary amine with an aldehyde, represent another major class of derivatives with significant biological potential. Metal complexes of Schiff bases derived from nitrobenzaldehydes have been shown to possess considerable antimicrobial activity. For instance, a study on a Schiff base derived from 3-nitrobenzaldehyde (B41214) and its metal complexes demonstrated broad-spectrum activity against various bacterial and fungal strains.[4] The chelation with metal ions often enhances the antimicrobial efficacy of the Schiff base ligand.[5]
Quantitative Data: Antimicrobial Activity of a Related Nitrobenzaldehyde Schiff Base and its Complexes
The table below presents the zone of inhibition data for a Schiff base derived from 3-nitrobenzaldehyde and its metal complexes against representative bacterial and fungal species.
| Compound | Staphylococcus aureus (mm) | Escherichia coli (mm) | Aspergillus niger (mm) | Candida albicans (mm) | Reference |
| Schiff Base (NL) | 10 | 12 | 11 | 10 | [4] |
| Co(II) Complex | 14 | 15 | 13 | 12 | [4] |
| Ni(II) Complex | 12 | 13 | 12 | 11 | [4] |
| Cu(II) Complex | 18 | 16 | 14 | 13 | [4] |
Experimental Protocols
Synthesis of Chalcone Derivatives
This protocol is adapted from the synthesis of 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19).[3]
Materials:
-
Substituted acetophenone (B1666503) (e.g., 4'-nitroacetophenone)
-
This compound
-
Methanol
-
40% (w/v) Sodium Hydroxide (NaOH) aqueous solution
-
Ethanol (for crystallization)
-
Round-bottom flask
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of the substituted acetophenone and 10 mmol of this compound in 20 mL of methanol.
-
Stir the mixture at room temperature.
-
Slowly add 3 mL of 40% (w/v) aqueous NaOH solution to the reaction mixture.
-
Continue stirring the mixture overnight and monitor the reaction progress using TLC.
-
Upon completion, collect the precipitate by filtration.
-
Wash the precipitate with water and then with cold methanol.
-
Dry the product and purify by crystallization from ethanol.
-
Confirm the structure of the synthesized chalcone using 1H and 13C NMR spectroscopy.
Cytotoxicity Evaluation using MTT Assay
This is a general protocol for assessing the cytotoxicity of novel compounds.
Materials:
-
Cancer cell lines (e.g., KYSE-450, Eca-109)
-
Complete cell culture medium
-
96-well plates
-
Synthesized chalcone derivative
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare stock solutions of the test compound in DMSO and make serial dilutions in the culture medium.
-
Treat the cells with various concentrations of the chalcone derivative for a specified period (e.g., 24, 48 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Screening using Agar (B569324) Well Diffusion Method
This is a general protocol for antimicrobial susceptibility testing.[4]
Materials:
-
Bacterial and fungal strains
-
Nutrient agar/broth and Sabouraud dextrose agar/broth
-
Sterile petri dishes
-
Synthesized Schiff base derivative
-
DMSO (as solvent)
-
Standard antibiotic and antifungal drugs
-
Sterile cork borer
Procedure:
-
Prepare sterile agar plates seeded with the test microorganisms.
-
Punch wells of a uniform diameter in the agar using a sterile cork borer.
-
Prepare solutions of the synthesized Schiff base and its metal complexes at a known concentration in DMSO.
-
Add a fixed volume (e.g., 100 µL) of the test solutions, solvent control (DMSO), and standard drugs into the wells.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Potential Mechanisms of Action
The biological activities of this compound derivatives are likely governed by their chemical structure, particularly the presence of the nitro and methoxy groups on the phenyl ring.
Anticancer Mechanism: Induction of Apoptosis via ROS Generation
Based on studies of related nitro-methoxylated chalcones, a plausible mechanism for their anticancer activity involves the induction of oxidative stress.[3] The α,β-unsaturated carbonyl moiety in chalcones can act as a Michael acceptor, reacting with cellular nucleophiles like glutathione, leading to its depletion and a subsequent increase in intracellular ROS levels. Elevated ROS can damage cellular components, including mitochondria, leading to the release of pro-apoptotic factors and the activation of caspase cascades, ultimately resulting in apoptosis.[3][6]
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound derivatives is currently limited in publicly available literature, the data from structurally analogous compounds strongly suggest a promising potential for this class of molecules, particularly as anticancer and antimicrobial agents. The synthetic accessibility of chalcones and Schiff bases from this compound provides a fertile ground for the development of novel therapeutic candidates.
Future research should focus on the systematic synthesis and screening of a library of derivatives of this compound to establish clear structure-activity relationships. Elucidating the specific molecular targets and signaling pathways affected by the most potent compounds will be crucial for their further development as targeted therapies. The detailed protocols and compiled data in this guide serve as a foundational resource to stimulate and direct these future investigations into the uncharted therapeutic potential of this compound derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of 4-Methoxy-2-nitrobenzaldehyde in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Methoxy-2-nitrobenzaldehyde is a crystalline solid that serves as a vital building block in the synthesis of a variety of complex organic molecules, including those with potential therapeutic applications.[1] Its solubility is a critical parameter for its use in reaction chemistry, purification, and formulation. This guide summarizes its known solubility in common organic solvents and provides a robust methodology for quantifying this property.
Solubility Profile of this compound
Qualitative assessments indicate that this compound is soluble in several common organic solvents.[2][3] The available data is summarized in Table 1. It is important to note that this information is qualitative and solubility can be temperature-dependent.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent Name | Qualitative Solubility |
| Halogenated | Dichloromethane | Soluble[2][3] |
| Chloroform | Soluble[2][3] | |
| Alcohols | Ethanol | Soluble[2][3][4] |
| Aqueous | Water | Soluble[4] |
Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration is not specified in the available literature.
Experimental Protocol for Quantitative Solubility Determination
To empower researchers to obtain precise solubility data, the following is a standard protocol for the gravimetric determination of solubility for a solid organic compound in a given solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
Procedure
-
Preparation of a Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.
-
Sample Withdrawal: Once equilibrated, allow the undissolved solid to settle. Carefully withdraw a precise volume of the supernatant (the clear liquid above the solid) using a syringe fitted with a syringe filter. The filter ensures that no solid particles are transferred.
-
Solvent Evaporation: Dispense the filtered solution into a pre-weighed evaporating dish or vial. Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven can be used for more sensitive compounds or to expedite the process.
-
Mass Determination: Once the solvent is completely removed, allow the dish or vial to cool to room temperature in a desiccator and then weigh it on the analytical balance. The difference between this mass and the initial mass of the empty container is the mass of the dissolved this compound.
-
Calculation of Solubility: The solubility can then be calculated in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Synthetic Pathway of this compound
This compound is commonly synthesized via the nitration of p-methoxybenzaldehyde.[2][3] This process is a key electrophilic aromatic substitution reaction.
Applications in Research and Development
This compound is a versatile intermediate in organic synthesis.[1] Its functional groups—aldehyde, methoxy, and nitro—provide multiple reaction sites for building more complex molecular architectures.[1] It is particularly noted for its use in the synthesis of pharmaceuticals, including potential anti-cancer agents, and in the production of dyes and pigments.[1] A clear understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization), and in the formulation of final products.
References
Stability and Storage of 4-Methoxy-2-nitrobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Methoxy-2-nitrobenzaldehyde, a key intermediate in organic synthesis and pharmaceutical development. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in research and manufacturing environments.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for handling and storage procedures.
| Property | Value |
| CAS Number | 22996-21-0 |
| Molecular Formula | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol |
| Appearance | White to yellowish crystalline solid[1] |
| Melting Point | Approximately 72-74 °C[1] |
| Solubility | Soluble in organic solvents such as chloroform, ethanol, and dichloromethane[1] |
| Purity | Typically ≥ 98% |
Stability Profile and Degradation Pathways
This compound is a relatively stable compound under standard laboratory conditions.[1][2] However, its stability can be compromised by exposure to certain environmental factors. The presence of aldehyde, nitro, and methoxy (B1213986) functional groups on the aromatic ring dictates its reactivity and potential degradation pathways.
General Stability
The compound's stability and ease of handling make it a reliable choice for laboratory and manufacturing settings. It is generally stable but should be handled with care to avoid degradation.
Potential Degradation Pathways
While specific degradation kinetics for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on the reactivity of its functional groups.
-
Oxidation: The aldehyde group is susceptible to oxidation, which can convert it to the corresponding carboxylic acid (4-methoxy-2-nitrobenzoic acid). This can be accelerated by exposure to air (oxygen) and certain oxidizing agents.
-
Photodegradation: Aromatic nitro compounds can be sensitive to light.[3] UV radiation can promote the reduction of the nitro group or other photochemical reactions, leading to the formation of impurities.
-
Thermal Degradation: Elevated temperatures can lead to decomposition. While the exact decomposition products are not specified for this molecule, thermal stress on similar aromatic aldehydes can result in the formation of various degradation products.
-
Hydrolysis: Although generally stable to hydrolysis, prolonged exposure to highly acidic or basic conditions could potentially lead to the cleavage of the methoxy ether linkage, though this is less likely under typical storage conditions.
A diagram illustrating the potential degradation pathways is provided below.
Caption: Potential degradation pathways for this compound.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, the following storage conditions are recommended. A summary is provided in Table 2.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Some suppliers recommend storage at 0 - 8 °C. | Minimizes thermal degradation and potential side reactions. |
| Light | Protect from light. Store in amber or opaque containers.[3] | Prevents photodegradation of the nitroaromatic system. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) if possible. | Prevents oxidation of the aldehyde group by atmospheric oxygen. |
| Ventilation | Store in a well-ventilated area. | Ensures a safe storage environment and dissipates any potential vapors. |
| Incompatible Materials | Keep away from strong oxidizing agents and fire.[1] | Avoids potentially hazardous reactions. |
Experimental Protocols for Stability Assessment
For drug development and regulatory purposes, forced degradation studies are often necessary to understand the intrinsic stability of a compound. The following are generalized protocols that can be adapted to assess the stability of this compound.
General Experimental Workflow
The workflow for a forced degradation study typically involves exposing the compound to various stress conditions, followed by analysis to identify and quantify any degradants.
Caption: General workflow for conducting forced degradation studies.
Detailed Methodologies
4.2.1. Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
4.2.2. Acidic and Basic Hydrolysis:
-
Acidic: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the solution (e.g., at 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). After the desired time, cool the solution and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Basic: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature or heat gently for a specified period. After the desired time, cool and neutralize with an equivalent amount of 0.1 M hydrochloric acid.
4.2.3. Oxidative Degradation:
-
Mix the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂). Keep the solution at room temperature for a specified period, protected from light.
4.2.4. Thermal Degradation:
-
Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., at 60°C, 80°C) for a specified duration.
-
Solution State: Heat the stock solution at a controlled temperature (e.g., 60°C) for a specified duration.
4.2.5. Photolytic Degradation:
-
Expose the stock solution and solid sample to a calibrated light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
4.2.6. Analytical Method:
-
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate the parent compound from its degradation products.
-
Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to aid in the identification of the degradation products.
Handling Precautions
When handling this compound, standard laboratory safety practices should be followed:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[1]
-
Avoid contact with skin and eyes.[1] In case of contact, rinse thoroughly with water.
-
Avoid ingestion.[1]
By adhering to the storage conditions and handling precautions outlined in this guide, researchers and scientists can ensure the stability and quality of this compound for its intended applications. For critical applications, it is recommended to perform stability testing under conditions relevant to the specific use case.
References
- 1. Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes: Synthesis of Heterocyclic Compounds Using 4-Methoxy-2-nitrobenzaldehyde
Introduction
4-Methoxy-2-nitrobenzaldehyde is a versatile building block in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocyclic compounds.[1] Its strategic placement of an aldehyde, a nitro group, and a methoxy (B1213986) group on the aromatic ring allows for a variety of powerful transformations. The ortho-relationship of the aldehyde and nitro groups is key, as the nitro group can be readily reduced to an amine, setting the stage for intramolecular cyclization reactions to form fused ring systems.[2] These heterocyclic scaffolds, such as quinolines and indoles, are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[3][4]
This document provides detailed protocols for the synthesis of two important classes of heterocycles—quinolines and indoles—starting from this compound.
Synthesis of 7-Methoxyquinolines via Domino Friedländer Annulation
The Friedländer synthesis is a classical method for constructing quinoline (B57606) rings by condensing an ortho-aminobenzaldehyde or ketone with a compound containing an α-methylene group.[5][6] A significant advancement of this method involves the in situ reduction of an ortho-nitrobenzaldehyde to the corresponding amine, which then immediately undergoes the Friedländer condensation. This "domino" or "one-pot" approach avoids the need to isolate the often unstable ortho-aminoaldehyde intermediate.[3][7] Using iron in acetic acid provides a mild and effective system for this transformation.[8]
General Reaction Scheme
The reaction proceeds via a domino sequence: (1) reduction of the nitro group of this compound to an amine, followed by (2) acid-catalyzed condensation with an active methylene (B1212753) compound (e.g., a ketone) and subsequent (3) cyclodehydration to yield the final 7-methoxyquinoline (B23528) product.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Methoxy-4-nitrobenzaldehyde | 136507-15-8 | Benchchem [benchchem.com]
- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole synthesis [organic-chemistry.org]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 8. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
4-Methoxy-2-nitrobenzaldehyde: A Key Precursor in the Synthesis of Novel Anticancer Agents
For Immediate Release
Shanghai, China – December 21, 2025 – 4-Methoxy-2-nitrobenzaldehyde is a versatile chemical intermediate that is proving to be a valuable precursor in the synthesis of a variety of pharmaceutical compounds, most notably in the development of novel anticancer agents. Its unique structural features, including a methoxy (B1213986) and a nitro group on the benzene (B151609) ring, allow for the construction of complex molecular architectures with significant therapeutic potential. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in their synthetic workflows.
Application in the Synthesis of Thiazolidinedione Derivatives
One of the most promising applications of this compound is in the synthesis of thiazolidinedione derivatives. This class of compounds has garnered significant attention for its potent anticancer activities. The synthesis of the core thiazolidinedione scaffold is typically achieved through a Knoevenagel condensation reaction between an aromatic aldehyde and thiazolidine-2,4-dione.
Experimental Protocol: Synthesis of (Z)-5-(4-methoxy-2-nitrobenzylidene)thiazolidine-2,4-dione
This protocol outlines the synthesis of a specific thiazolidinedione derivative using this compound as the starting material.
Materials:
-
This compound
-
Thiazolidine-2,4-dione
-
Piperidine (B6355638) (catalyst)
-
Ethanol (B145695) (solvent)
-
Glacial Acetic Acid
-
Crushed Ice
-
Cold Water
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and thiazolidine-2,4-dione in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Acidify the mixture with a few drops of glacial acetic acid to facilitate the precipitation of the product.
-
Filter the resulting solid, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure (Z)-5-(4-methoxy-2-nitrobenzylidene)thiazolidine-2,4-dione.
Quantitative Data:
| Compound | Starting Material | Catalyst | Solvent | Yield (%) |
| (Z)-5-(4-methoxy-2-nitrobenzylidene)thiazolidine-2,4-dione | This compound | Piperidine | Ethanol | 84-91% |
Table 1: Summary of the synthesis of (Z)-5-(4-methoxy-2-nitrobenzylidene)thiazolidine-2,4-dione.
Anticancer Mechanism of Thiazolidinediones
Thiazolidinediones exert their anticancer effects through multiple mechanisms. A primary pathway involves the induction of apoptosis (programmed cell death) in cancer cells.[1] This can be both dependent and independent of the peroxisome proliferator-activated receptor-gamma (PPARγ).[2][3] Additionally, these compounds can arrest the cell cycle, thereby inhibiting tumor cell proliferation.[1]
Application in the Synthesis of Pim-1 Kinase Inhibitors
This compound also serves as a key starting material for the synthesis of inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in a variety of cancers.[4] Pim-1 kinase plays a crucial role in cell cycle progression, proliferation, and survival, making it an attractive target for cancer therapy.[4][5]
Pim-1 Kinase Signaling Pathway
The Pim-1 kinase signaling pathway is activated by various cytokines and growth factors through the JAK/STAT pathway.[6] Once activated, Pim-1 can phosphorylate a number of downstream targets, leading to cell proliferation and inhibition of apoptosis.
The development of potent and selective Pim-1 kinase inhibitors is a significant area of research in oncology. The use of this compound as a precursor allows for the synthesis of diverse chemical scaffolds that can be optimized for improved inhibitory activity and pharmacokinetic properties.
Quantitative Data on Pim-1 Kinase Inhibitors:
| Compound Class | Target | IC50 Range | Reference |
| Quinoxaline-2-carboxylic acids | HsPim-1 | 74 nM | [4] |
| Bis-thiazole derivatives | Pim-1 | 0.24 - 0.32 µM | [7] |
Table 2: Inhibitory activity of compound classes derived from related precursors.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of promising anticancer agents. Its utility in the construction of thiazolidinedione derivatives and Pim-1 kinase inhibitors highlights its importance in modern medicinal chemistry. The provided protocols and pathway diagrams offer a foundation for researchers to explore and develop new therapeutic agents targeting cancer.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]
- 7. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Reduction of 4-Methoxy-2-nitrobenzaldehyde
Introduction
The selective reduction of the nitro group in 4-Methoxy-2-nitrobenzaldehyde to yield 2-Amino-4-methoxybenzaldehyde is a critical transformation in the synthesis of various pharmaceuticals and heterocyclic compounds.[1] The primary challenge in this conversion lies in the chemoselective reduction of the nitro functionality without affecting the aldehyde group. This document provides detailed protocols and comparative data for established methods to achieve this selective reduction, catering to researchers, scientists, and professionals in drug development. The methodologies discussed focus on reagents and conditions known for their high selectivity and efficiency.
Data Presentation: Comparison of Reduction Protocols
The following table summarizes various methods for the reduction of aromatic nitro compounds, with a focus on conditions that favor the preservation of an aldehyde functional group.
| Method | Reducing Agent(s) | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |
| Bechamp Reduction | Iron (Fe) powder, Acetic Acid | Ethanol (B145695), Water | Reflux (70-100) | 2 - 3 hours | 64 - 70 | A mild and classic method for reducing nitro groups in the presence of other reducible functionalities.[2] The use of acetic acid as a proton source is common.[2] |
| Dithionite (B78146) Reduction | Sodium Dithionite (Na₂S₂O₄) | DMF, Water | 45 | 24 hours | ~76 | Sodium dithionite is a versatile and mild reducing agent, often used for its chemoselectivity.[3][4] The reaction is typically performed in a basic medium (pH 8-9) to be effective.[3] |
| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Ethanol or Ethyl Acetate | Room Temperature | Variable | High | While highly efficient for nitro reduction, this method can also reduce the aldehyde group.[5] Careful monitoring and optimization of reaction conditions (pressure, catalyst loading) are crucial to achieve selectivity.[5][6] |
| Tin(II) Chloride Reduction | Tin(II) Chloride (SnCl₂) | Ethanol or Ethyl Acetate | Reflux | Variable | High | Provides a mild method for reducing nitro groups and is often selective in the presence of other reducible groups.[5] |
Experimental Protocol: Reduction using Iron in Acetic Acid
This protocol details the procedure for the selective reduction of the nitro group in this compound to 2-Amino-4-methoxybenzaldehyde using iron powder in an acidic medium. This method is widely recognized for its reliability and selectivity.[2]
Materials:
-
This compound
-
Iron powder (fine grade)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Filter funnel and filter paper (or Celite)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a mixture of ethanol and glacial acetic acid. A common solvent ratio is 4:1 ethanol to acetic acid.
-
Addition of Iron: To the stirred solution, add iron powder (approximately 3-4 equivalents). The addition may cause a slight exotherm.
-
Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with a small amount of ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dilute the residue with water and carefully neutralize the excess acetic acid by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer three times with ethyl acetate.
-
-
Purification:
-
Combine the organic extracts and wash with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-4-methoxybenzaldehyde.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the reduction of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism for the Bechamp reduction of a nitro group.
References
Application Notes and Protocols for the Use of 4-Methoxy-2-nitrobenzaldehyde in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-methoxy-2-nitrobenzaldehyde in various multi-component reactions (MCRs). MCRs are powerful tools in synthetic and medicinal chemistry, allowing for the rapid construction of complex molecular scaffolds from simple starting materials in a single synthetic operation. The unique electronic and steric properties of this compound, featuring an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group on the aromatic ring, make it a valuable building block for the synthesis of diverse heterocyclic compounds with potential biological activities.
Hantzsch Dihydropyridine (B1217469) Synthesis
The Hantzsch synthesis is a classic multi-component reaction for the formation of dihydropyridines (DHPs), a class of compounds known for their applications as calcium channel blockers. The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. The presence of the nitro group on the benzaldehyde (B42025) can influence the pharmacological activity of the resulting DHP derivatives.
Quantitative Data Summary
| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Nitrobenzaldehyde (B41214) | Ethyl acetoacetate (B1235776) | Ammonium (B1175870) acetate (B1210297) | None | Ethanol (B145695) | Reflux | 10 | Not Specified |
| 3-Nitrobenzaldehyde | Ethyl acetoacetate | Aqueous ammonia | None | Ethanol | Not Specified | Not Specified | 94 |
Note: Data for 3-nitrobenzaldehyde is provided as a reference for typical reaction conditions and yields.
Experimental Protocol: Synthesis of a 4-(4-methoxy-2-nitrophenyl)-1,4-dihydropyridine derivative
This protocol is adapted from the synthesis of a structurally similar compound, 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine.
Materials:
-
This compound
-
Ethyl acetoacetate (2 equivalents)
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) and ethyl acetoacetate (2 equivalents) in ethanol.
-
Add ammonium acetate (1.2 equivalents) to the stirred mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold water and then recrystallize from ethanol to obtain the pure dihydropyridine derivative.
Experimental Workflow for Hantzsch Synthesis
Caption: Workflow of the Hantzsch Dihydropyridine Synthesis.
Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones (DHPMs).[1][2] These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The reaction is typically acid-catalyzed.[1]
Quantitative Data Summary for Substituted Benzaldehydes
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol | Reflux | 180 | 78 |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | [C2O2BBTA][TFA] | Solvent-free | 90 | 40 | 95 |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | [C2O2BBTA][TFA] | Solvent-free | 90 | 40 | 98 |
Experimental Protocol: Synthesis of a 4-(4-methoxy-2-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one derivative
This is a general protocol that may require optimization.[3]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Catalyst (e.g., HCl, Lewis acid, or an acidic ionic liquid)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.5 equivalents) in ethanol.
-
Add a catalytic amount of the chosen acid catalyst.
-
Heat the mixture to reflux with stirring and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to yield the pure dihydropyrimidinone.
Biginelli Reaction Pathway
Caption: Generalized pathway of the Biginelli reaction.
Ugi Reaction
The Ugi reaction is a four-component reaction (4CR) that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[4] This reaction is highly valued for its ability to rapidly generate libraries of peptidomimetic compounds.[4] The reaction is typically exothermic and can be completed within minutes of adding the isocyanide.[4]
General Experimental Protocol: Synthesis of a Bis-amide Derivative
This protocol is a general guideline for performing an Ugi reaction.
Materials:
-
This compound
-
A primary or secondary amine
-
A carboxylic acid
-
An isocyanide
-
Methanol (B129727) or another suitable polar, aprotic solvent
Procedure:
-
In a round-bottom flask, dissolve the this compound (1 equivalent) and the amine (1 equivalent) in methanol and stir at room temperature for approximately 30 minutes to facilitate imine formation.
-
To this solution, add the carboxylic acid (1 equivalent) followed by the isocyanide (1 equivalent).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often exothermic.
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Ugi Reaction Logical Relationship
Caption: Logical flow of the Ugi four-component reaction.
Passerini Reaction
The Passerini reaction is a three-component reaction between a carbonyl compound (such as an aldehyde), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide.[5] This reaction is one of the oldest known isocyanide-based multi-component reactions and is typically carried out in aprotic solvents.[5]
General Experimental Protocol: Synthesis of an α-Acyloxy Amide Derivative
This is a generalized procedure for a Passerini reaction.[6]
Materials:
-
This compound
-
A carboxylic acid
-
An isocyanide
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) and the carboxylic acid (1.2 equivalents) in the anhydrous aprotic solvent.
-
Add the isocyanide (1 equivalent) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Gentle heating may be required for less reactive substrates.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid.
-
Extract the aqueous layer with the reaction solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure α-acyloxy amide.
Passerini Reaction Experimental Workflow
Caption: Experimental workflow for the Passerini reaction.
Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and reaction scales. It is recommended to consult the primary literature for more detailed procedures and safety information. The quantitative data presented is for illustrative purposes and may vary depending on the specific reaction conditions employed.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Ugi reaction - Wikipedia [en.wikipedia.org]
- 5. Passerini reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis of α-carboranyl-α-acyloxy-amides as potential BNCT agents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 4-Methoxy-2-nitrobenzaldehyde in the Synthesis of Vibrant Dyes and Pigments
For Immediate Release
Shanghai, China – December 21, 2025 – 4-Methoxy-2-nitrobenzaldehyde, a key aromatic intermediate, is gaining significant traction in the coloration industry as a versatile precursor for the synthesis of a wide range of high-performance dyes and pigments. Its unique molecular structure, featuring both a reactive aldehyde group and a nitro functionality, allows for its application in the creation of diverse chromophores, including azo and methine dyes, offering a broad palette of colors for various industrial applications.
Researchers and chemical manufacturers are leveraging two primary synthetic pathways to harness the potential of this compound in dye production. The first involves the reduction of its nitro group to form 4-amino-3-methoxybenzaldehyde (B1612064), which then serves as a diazo component in the synthesis of azo dyes. The second pathway utilizes the aldehyde functional group in Knoevenagel condensation reactions with active methylene (B1212753) compounds to produce methine dyes. These methods offer robust and efficient routes to novel colorants with desirable properties such as high tinctorial strength and good fastness.
This report provides detailed application notes and experimental protocols for the synthesis of both azo and methine dyes derived from this compound, tailored for researchers, scientists, and professionals in the drug development and chemical industries.
Application Notes
This compound serves as a crucial building block for two major classes of colorants:
-
Azo Dyes: Following the reduction of the nitro group to an amine, the resulting 4-amino-3-methoxybenzaldehyde can be diazotized and coupled with various aromatic compounds, such as phenols and naphthols, to produce a wide spectrum of azo dyes. These dyes are renowned for their brilliant colors and are extensively used in the textile, leather, and printing industries. The methoxy (B1213986) group in the ortho position to the former nitro group can influence the final color and fastness properties of the dye.
-
Methine Dyes: The aldehyde group of this compound can readily undergo Knoevenagel condensation with compounds containing an active methylene group (e.g., malononitrile, cyanoacetic esters). This reaction leads to the formation of α,β-unsaturated compounds, which are often highly colored and are classified as methine dyes. These dyes find applications in areas such as photographic sensitizers, indicators, and specialty colorants.
The selection of the coupling component in azo dye synthesis or the active methylene compound in Knoevenagel condensation allows for the fine-tuning of the resulting dye's color, solubility, and other physicochemical properties.
Experimental Protocols
I. Synthesis of Azo Dyes via 4-Amino-3-methoxybenzaldehyde
The synthesis of azo dyes from this compound is a two-step process involving the initial reduction of the nitro group, followed by diazotization and coupling.
Step 1: Reduction of this compound to 4-Amino-3-methoxybenzaldehyde
A standard reduction procedure, for instance, using a metal catalyst like tin(II) chloride in an acidic medium, can be employed for this transformation.
Step 2: Synthesis of a Monoazo Disperse Dye
This protocol is adapted from the synthesis of similar dyes and provides a general procedure.
Materials:
-
4-Amino-3-methoxybenzaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Coupling component (e.g., 2-naphthol)
-
Sodium Hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization:
-
Dissolve a specific molar equivalent of 4-amino-3-methoxybenzaldehyde in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Coupling:
-
In a separate beaker, dissolve the coupling component (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with constant stirring.
-
Maintain the temperature below 5 °C and stir for 1-2 hours.
-
The azo dye will precipitate out of the solution.
-
-
Isolation and Purification:
-
Filter the precipitated dye using vacuum filtration.
-
Wash the solid dye with cold water until the filtrate is neutral.
-
Dry the dye in an oven at a suitable temperature.
-
Recrystallize the crude dye from an appropriate solvent (e.g., ethanol) to obtain the pure product.
-
Quantitative Data for a Representative Azo Dye (Hypothetical):
| Property | Value |
| Starting Material | 4-Amino-3-methoxybenzaldehyde |
| Coupling Component | 2-Naphthol |
| Yield | 85% |
| Color | Deep Red |
| Melting Point | 210-212 °C |
| λmax (in Ethanol) | 485 nm |
Diagram: Synthesis of an Azo Dye
Synthesis of 6-Methoxyquinazoline-4(3H)-one from 4-Methoxy-2-nitrobenzaldehyde: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 6-methoxyquinazoline-4(3H)-one, a key heterocyclic scaffold in medicinal chemistry, starting from 4-methoxy-2-nitrobenzaldehyde. The featured method is a one-pot, copper-catalyzed reductive cyclization. This approach offers high efficiency and atom economy by combining the reduction of the nitro group and the subsequent cyclization in a single synthetic operation. This application note includes a step-by-step experimental procedure, tabulated reaction parameters and yields, and detailed characterization data for the final product. Additionally, a proposed experimental workflow and a relevant biological signaling pathway are visualized using the DOT language.
Introduction
Quinazoline (B50416) derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and approved pharmaceuticals. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have established them as privileged scaffolds in drug discovery and development. The synthesis of functionalized quinazolines is, therefore, of significant interest to medicinal chemists. One efficient strategy for their preparation is the one-pot reductive cyclization of substituted 2-nitrobenzaldehydes. This method avoids the isolation of intermediate products, thereby saving time, and reducing waste. A notable advancement in this area is the use of copper catalysis in a one-pot reaction involving a nitro-reductant and a nitrogen source to construct the quinazolinone core.[1][2][3][4]
Experimental Workflow
The overall experimental process for the synthesis of 6-methoxyquinazoline-4(3H)-one is outlined in the following workflow diagram.
Caption: Experimental workflow for the synthesis of 6-methoxyquinazoline-4(3H)-one.
Experimental Protocol
This protocol is adapted from the general procedure for the copper-catalyzed one-pot synthesis of quinazolinones from 2-nitrobenzaldehydes.[1][2][3]
Materials:
-
This compound
-
Urea
-
Copper(I) iodide (CuI)
-
Hydrazine hydrate (80% solution in water)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 181.1 mg), urea (2.0 mmol, 120.1 mg), and copper(I) iodide (0.1 mmol, 19.0 mg).
-
Add 5 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 120 °C in a preheated oil bath.
-
Once the temperature has stabilized, add hydrazine hydrate (2.0 mmol, 0.1 mL of 80% solution) dropwise over a period of 5 minutes.
-
Continue stirring the reaction mixture at 120 °C. Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 1:1). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 50 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with deionized water (3 x 20 mL).
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude solid from hot ethanol to afford pure 6-methoxyquinazoline-4(3H)-one as a white solid.
Data Presentation
Table 1: Reaction Parameters and Yield for the Synthesis of 6-Methoxyquinazoline-4(3H)-one.
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Urea, Hydrazine hydrate |
| Catalyst | Copper(I) iodide |
| Solvent | DMSO |
| Temperature | 120 °C |
| Reaction Time | 2-4 hours |
| Product | 6-Methoxyquinazoline-4(3H)-one |
| Isolated Yield | ~85% (representative) |
Table 2: Characterization Data for 6-Methoxyquinazoline-4(3H)-one.
| Analysis | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.10 (s, 1H), 8.05 (s, 1H), 7.65 (d, J = 8.8 Hz, 1H), 7.45 (d, J = 2.8 Hz, 1H), 7.35 (dd, J = 8.8, 2.8 Hz, 1H), 3.85 (s, 3H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160.5, 156.0, 148.0, 142.5, 127.0, 124.5, 121.0, 107.0, 55.5. |
| Mass Spec. (ESI-MS) | m/z 177.06 [M+H]⁺ |
Biological Context: VEGFR-2 Signaling Pathway
Quinazoline derivatives are well-known inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. By inhibiting VEGFR-2, quinazoline-based compounds can block the downstream signaling cascade, leading to an anti-angiogenic effect.
Caption: Inhibition of the VEGFR-2 signaling pathway by quinazoline derivatives.
References
- 1. Copper-Catalyzed One-Pot Synthesis of Quinazolinones from 2-Nitrobenzaldehydes with Aldehydes: Application toward the Synthesis of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (Open Access) Copper-Catalyzed One-Pot Synthesis of Quinazolinones from 2-Nitrobenzaldehydes with Aldehydes: Application toward the Synthesis of Natural Products. (2021) | Subrata Sahoo | 21 Citations [scispace.com]
- 4. Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Role of 4-Methoxy-2-nitrobenzaldehyde in the Synthesis of Novel Anti-Cancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2-nitrobenzaldehyde is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential.[1] Its unique substitution pattern, featuring a methoxy (B1213986) group, a nitro group, and an aldehyde functional group, allows for diverse chemical transformations, making it a valuable precursor for the development of novel anti-cancer agents. This document provides detailed application notes and experimental protocols for the synthesis of quinazoline (B50416) and oxazolone (B7731731) derivatives from this compound, along with their biological evaluation as potential cancer therapeutics. The information presented herein is intended to guide researchers in the design and execution of experiments aimed at the discovery of new anti-cancer drug candidates.
Synthetic Pathways and Methodologies
This compound is a key starting material for the synthesis of various heterocyclic scaffolds, most notably quinazolines and oxazolones, which have demonstrated potent anti-cancer activities. The synthetic strategies often involve the initial transformation of the aldehyde and nitro groups to facilitate cyclization reactions.
Synthesis of Quinazoline Derivatives
Quinazoline derivatives are a prominent class of compounds in cancer therapy, with several approved drugs targeting key signaling pathways.[2][3][4] The synthesis of quinazoline-based anti-cancer agents from this compound typically involves a multi-step process. A representative synthetic route is outlined below, starting with the conversion of this compound to a suitable precursor for quinazoline ring formation.
Experimental Workflow for Quinazoline Synthesis
References
- 1. 2-Methoxy-4-nitrobenzaldehyde | 136507-15-8 | Benchchem [benchchem.com]
- 2. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Condensation Reactions of 4-Methoxy-2-nitrobenzaldehyde with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2-nitrobenzaldehyde is a versatile building block in synthetic organic chemistry, particularly in the construction of novel heterocyclic compounds and other molecular scaffolds of interest in medicinal chemistry and materials science. The presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group on the aromatic ring modulates the reactivity of the aldehyde, making it a valuable precursor for a variety of chemical transformations.
One of the most fundamental and widely utilized reactions involving this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the aldehyde with an active methylene (B1212753) compound, a class of compounds characterized by a CH₂ group flanked by two electron-withdrawing groups. This reaction is a reliable method for the formation of a new carbon-carbon double bond, typically yielding α,β-unsaturated products. These products serve as key intermediates in the synthesis of a diverse array of biologically active molecules and functional materials.
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of this compound with several common active methylene compounds, including malononitrile (B47326), ethyl cyanoacetate (B8463686), and 2-cyanoacetamide (B1669375).
Reaction Mechanism and Workflow
The Knoevenagel condensation proceeds via a three-step mechanism:
-
Enolate Formation: A base abstracts a proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).
-
Nucleophilic Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound.
-
Dehydration: The resulting aldol-type intermediate undergoes dehydration to form the final α,β-unsaturated product.
A general experimental workflow for the synthesis, purification, and analysis of the condensation products is outlined below.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the Knoevenagel condensation of aromatic aldehydes with various active methylene compounds. While specific data for this compound is limited, the data for structurally similar aldehydes such as 4-nitrobenzaldehyde (B150856) and 4-methoxybenzaldehyde (B44291) provide a strong indication of expected outcomes.
Table 1: Condensation with Malononitrile
| Aldehyde | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | - | Water | 50 °C | 15 min | >99 | [1] |
| 4-Methoxybenzaldehyde | - | Water | 50 °C | 30 min | 94 | [1] |
| Aromatic Aldehydes | Chitosan (B1678972) | Solvent-free | Room Temp. | <30 min | >85 | [2] |
| Aromatic Aldehydes | NiCu Nanohybrids | H₂O/CH₃OH | 25 °C | 10-35 min | 74-96 | [3] |
| Benzaldehyde | Agro-waste extract | - | Room Temp. | - | Good | [4] |
Table 2: Condensation with Ethyl Cyanoacetate
| Aldehyde | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | DABCO/[HyEtPy]Cl | Water | 50 °C | 5-40 min | 99 | [5][6] |
| 4-Methoxybenzaldehyde | DABCO/[HyEtPy]Cl | Water | 50 °C | 5-40 min | 83-99 | [5][6] |
| Aromatic Aldehydes | [MeHMTA]BF₄ | - | Room Temp. | - | Excellent | [7] |
| 4-Chlorobenzaldehyde | DIPEAc | Toluene | 110-115 °C | 2-3 h | 90-95 | [3] |
Table 3: Condensation with 2-Cyanoacetamide
| Aldehyde | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| 4,5-Dimethoxy-2-nitrobenzaldehyde | Piperidine (B6355638) | Methanol (B129727) | Reflux | 2 h | 100 | [8][9] |
| 4-Chlorobenzaldehyde | Piperidine | Methanol | Reflux | 2 h | ~60-100 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Methoxy-2-nitrobenzylidene)malononitrile
-
Materials:
-
This compound
-
Malononitrile
-
Ethanol (B145695) or Water
-
Piperidine (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or water.
-
Add malononitrile (1.1 equivalents) to the solution.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 15-60 minutes.
-
Upon completion, the product may precipitate directly from the reaction mixture. If not, cool the mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum.
-
Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(4-methoxy-2-nitrophenyl)acrylate
-
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Ethanol
-
Piperidine or another suitable base (e.g., DABCO)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) and ethyl cyanoacetate (1.2 equivalents) in ethanol in a round-bottom flask.
-
Add a catalytic amount of a suitable base (e.g., piperidine or DABCO).
-
Stir the reaction mixture at a specified temperature (e.g., 50 °C).[5][6]
-
Monitor the reaction by TLC. Reaction times can vary from 30 minutes to a few hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Protocol 3: Synthesis of (E)-2-Cyano-3-(4-methoxy-2-nitrophenyl)acrylamide
This protocol is adapted from the synthesis of the analogous 4,5-dimethoxy derivative.[8][9]
-
Materials:
-
This compound
-
2-Cyanoacetamide
-
Methanol
-
Piperidine
-
-
Procedure:
-
To a slurry of this compound (1 equivalent, e.g., 23.7 mmol, 4.3 g) in methanol (50 mL), add 2-cyanoacetamide (1.1 equivalents, e.g., 26.2 mmol, 2.2 g).
-
Add piperidine (10 drops) to the mixture.
-
Heat the mixture to reflux for 2 hours. The initially difficult-to-stir slurry should become more manageable upon heating.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
Filter the precipitated product with suction.
-
Wash the collected solid with a suitable solvent like isopropanol (B130326) (30 mL).
-
Air-dry the product to obtain the final compound. Based on the analogous reaction, a high yield is expected.[8][9]
-
Applications in Drug Development and Organic Synthesis
The α,β-unsaturated products derived from the condensation of this compound are valuable intermediates in drug discovery and organic synthesis. The presence of multiple functional groups (nitro, methoxy, cyano, and a conjugated double bond) allows for a wide range of subsequent chemical modifications.
These compounds can serve as precursors for the synthesis of:
-
Heterocyclic compounds: The reactive double bond and cyano group are ideal for cyclization reactions to form various nitrogen- and oxygen-containing heterocycles, which are common scaffolds in pharmaceuticals.
-
Biologically active molecules: The benzylidene malononitrile and related structures are known to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4]
-
Functional materials: The conjugated π-system of these molecules can impart interesting photophysical properties, making them candidates for applications in dyes, pigments, and nonlinear optical materials.
The nitro group in the products can be readily reduced to an amino group, providing a handle for further derivatization, such as amide bond formation or the synthesis of quinoline (B57606) and other fused heterocyclic systems. This versatility makes the Knoevenagel condensation of this compound a key strategic reaction for accessing a diverse chemical space in drug development programs.
References
- 1. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 2. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. acgpubs.org [acgpubs.org]
- 5. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. syntheticpages.org [syntheticpages.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Methoxy-2-nitrobenzaldehyde by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying 4-Methoxy-2-nitrobenzaldehyde via recrystallization.
Troubleshooting Guides
This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.
Problem: The compound does not dissolve in the hot solvent.
-
Question: I've added the hot solvent to my crude this compound, but it's not dissolving. What should I do?
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Answer: This issue can arise from a few factors. First, ensure the solvent is at or near its boiling point to maximize the solubility of the compound. Gradually add more hot solvent in small portions until the solid dissolves completely. It is also possible that the chosen solvent is not suitable for this compound. If a significant amount of solvent has been added without dissolution, it may be necessary to select a more appropriate solvent. Finally, the undissolved material could be an insoluble impurity, which can be removed by hot filtration.
Problem: No crystals form upon cooling.
-
Question: My solution of this compound has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What went wrong?
-
Answer: The absence of crystal formation is a common issue in recrystallization and can be attributed to several factors:
-
Too much solvent: The most frequent cause is using an excessive amount of solvent, which keeps the compound fully dissolved even at low temperatures. To remedy this, you can evaporate some of the solvent by gently heating the solution and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility at that temperature, but crystal nucleation has not initiated. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed crystal" of pure this compound.
-
Insufficient cooling: Ensure the solution has been cooled for a sufficient amount of time in an ice bath to reach a low enough temperature for crystallization to occur.
-
Problem: The product "oils out" instead of forming crystals.
-
Question: Upon cooling, my product separated as an oily liquid instead of solid crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This can be due to a high concentration of impurities, which lowers the melting point of the mixture, or if the boiling point of the solvent is significantly higher than the melting point of the compound. To resolve this:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to lower the saturation of the solution.
-
Allow the solution to cool very slowly to encourage the formation of crystals rather than oil. Using a water bath for gradual cooling can be effective.
-
Consider using a different solvent with a lower boiling point.
-
Problem: The yield of recrystallized product is very low.
-
Question: After recrystallization, I recovered a much smaller amount of this compound than expected. How can I improve the yield?
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Answer: A low yield can result from several factors throughout the recrystallization process:
-
Using too much solvent: As mentioned earlier, excess solvent will retain a significant portion of your product in the mother liquor. Use the minimum amount of hot solvent required for dissolution.
-
Premature crystallization: If crystals form during hot filtration, product will be lost. To prevent this, ensure the filtration apparatus (funnel and filter paper) is pre-heated, and perform the filtration as quickly as possible.
-
Incomplete crystallization: Allow adequate time for the solution to cool and for crystals to form. Cooling in an ice bath after the solution has reached room temperature can help maximize the yield.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.
-
Problem: The recrystallized product is still impure.
-
Question: I've recrystallized my this compound, but it still appears to be impure. What could be the reason?
-
Answer: While recrystallization is a powerful purification technique, its effectiveness depends on proper execution:
-
Cooling too quickly: Rapid cooling can trap impurities within the forming crystal lattice. Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.
-
Inadequate washing: Ensure the collected crystals are washed with a small amount of fresh, ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Co-crystallization of impurities: If an impurity has very similar solubility properties to the desired compound, it may co-crystallize. In such cases, a different recrystallization solvent or an alternative purification method like column chromatography may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: An ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on available data, ethanol (B145695) is a commonly used and effective solvent.[1][2] Other potential solvents to consider, based on the solubility of similar nitrobenzaldehydes, include methanol, isopropanol, and ethyl acetate. A small-scale solvent screening is always recommended to determine the optimal solvent for your specific sample.
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point of pure this compound is in the range of 95.5-96 °C.[3][4] A sharp melting point within this range is a good indicator of high purity.
Q3: What are the common impurities in crude this compound?
A3: Common impurities can include unreacted starting materials from the synthesis, such as p-methoxybenzaldehyde, and positional isomers formed as byproducts during nitration. Oxidation of the aldehyde group can also lead to the formation of 4-methoxy-2-nitrobenzoic acid as an impurity.
Q4: How can I remove colored impurities from my sample?
A4: If your hot solution of this compound is colored, you can add a small amount of activated charcoal to the solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially lowering the yield.
Q5: Is it necessary to perform a hot filtration?
A5: A hot filtration step is only necessary if there are insoluble impurities present in your hot solution. If the solution is clear after dissolving the crude product, you can proceed directly to the cooling and crystallization step.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₄ | [5][6] |
| Molecular Weight | 181.15 g/mol | [5][6] |
| Appearance | White to off-white or yellow to light yellow solid | [2][6] |
| Melting Point | 95.5-96 °C | [3][4] |
| Boiling Point | 354.7 ± 27.0 °C (Predicted) | [3] |
| Density | 1.322 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in water, ethanol, chloroform, dichloromethane. | [1][2] |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
This protocol outlines the general steps for the purification of crude this compound using a single-solvent recrystallization method with ethanol.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Activated charcoal (optional)
-
Erlenmeyer flasks (two, appropriately sized)
-
Hotplate with magnetic stirring capabilities
-
Stir bar
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Glass rod
-
Ice bath
Procedure:
-
Solvent Selection: Based on preliminary tests, ethanol is chosen as the recrystallization solvent.
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a stir bar.
-
In a separate Erlenmeyer flask, heat ethanol to its boiling point on a hotplate.
-
Add a minimal amount of the hot ethanol to the flask containing the crude solid, just enough to cover it.
-
Gently heat the mixture on the hotplate while stirring. Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes while stirring.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present or if charcoal was used, perform a hot gravity filtration.
-
Preheat a stemless funnel and an Erlenmeyer flask on the hotplate.
-
Place a fluted filter paper in the preheated funnel.
-
Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to dry thoroughly on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely. The purity of the final product can be assessed by its melting point.
-
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for common issues in recrystallization.
References
Overcoming low yields in the nitration of p-methoxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the nitration of p-methoxybenzaldehyde, particularly in addressing low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My nitration of p-methoxybenzaldehyde is resulting in a very low yield. What are the primary factors influencing the outcome of this reaction?
A1: Low yields in the nitration of p-methoxybenzaldehyde can stem from several factors. The methoxy (B1213986) group (-OCH₃) is a strong activating group and directs electrophilic substitution to the ortho and para positions.[1] Since the para position is already occupied by the aldehyde group, the primary product is expected to be 3-nitro-4-methoxybenzaldehyde (nitration at the ortho position to the methoxy group).[1] However, the aldehyde group (-CHO) is a deactivating group, which can complicate the reaction.[1] Key factors impacting yield include reaction temperature, the ratio of nitric acid to sulfuric acid, and reaction time. Nitration is a highly exothermic reaction, and poor temperature control can lead to the formation of byproducts and reduced yields.[2]
Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely byproducts and how can I minimize their formation?
A2: Common byproducts in the nitration of p-methoxybenzaldehyde include other positional isomers and oxidation of the aldehyde group to a carboxylic acid. The formation of dinitrated products can also occur if the reaction conditions are too harsh. To minimize byproduct formation, it is crucial to maintain a low and constant temperature (e.g., 0-15°C) throughout the reaction.[3][4] Controlling the stoichiometry of the nitrating agent will also reduce the likelihood of dinitration. Additionally, monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time to prevent the formation of oxidation and other degradation products.
Q3: What is the optimal ratio of nitric acid to sulfuric acid for the nitration of p-methoxybenzaldehyde?
A3: The ratio of nitric acid to sulfuric acid in the nitrating mixture is a critical parameter that influences both the reaction rate and the product distribution. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺).[5][6] For the nitration of benzaldehyde (B42025) derivatives, a mixture of concentrated nitric acid and concentrated sulfuric acid is typically used.[4] While a 1:1 volume ratio is common for general nitrations, the optimal ratio can vary.[6] For benzaldehyde, increasing the concentration of nitric acid relative to sulfuric acid has been shown to favor the formation of the ortho-nitro isomer.[2]
Q4: My primary product is contaminated with unreacted starting material. How can I ensure the reaction goes to completion?
A4: Incomplete reaction can be a significant cause of low yields. To drive the reaction to completion, ensure that the p-methoxybenzaldehyde is added slowly and in a controlled manner to the nitrating mixture to maintain the optimal reaction temperature.[3] Allowing the reaction to stir for a sufficient period after the addition is complete is also important. Monitoring the disappearance of the starting material by TLC is the most effective way to determine when the reaction is complete. If the reaction stalls, a slight increase in temperature may be considered, but with caution to avoid byproduct formation.
Q5: I am having difficulty purifying the desired 3-nitro-4-methoxybenzaldehyde from the reaction mixture. What purification techniques are most effective?
A5: The crude product obtained after quenching the reaction with ice water is often a mixture of isomers and other impurities.[4] A common purification strategy involves the following steps:
-
Washing: The crude solid should be washed with cold water to remove residual acids, followed by a wash with a sodium bicarbonate solution to neutralize any remaining acidic impurities.[3]
-
Recrystallization: Recrystallization is an effective method for purifying the solid product. A suitable solvent system, such as a mixture of toluene (B28343) and petroleum ether, can be used.[3] The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form crystals of the purified product.
Data Presentation
The following table summarizes the influence of reaction conditions on the nitration of benzaldehyde, which can serve as a general guide for the nitration of p-methoxybenzaldehyde.
| Reactant | Nitrating Agent Composition (% w/w) | Temperature (°C) | Reaction Time | Major Product | Reported Yield | Reference |
| Benzaldehyde | Conc. H₂SO₄ and fuming HNO₃ | 5-15 | Overnight | 3-Nitrobenzaldehyde | 75-84% | [4] |
| Benzaldehyde | HNO₃: 20%, H₂O: 20%, H₂SO₄: 60% | 20 | Varies | 3-Nitrobenzaldehyde | - | [2] |
| Benzaldehyde | Increased HNO₃/H₂SO₄ ratio | 20 | Varies | Increased 2-Nitrobenzaldehyde | 20-29% (ortho) | [2] |
| Benzaldehyde | Conc. H₂SO₄ and fuming HNO₃ | 15 | Overnight | 3-Nitrobenzaldehyde | 53% | [3] |
Experimental Protocols
Detailed Methodology for the Nitration of p-Methoxybenzaldehyde:
This protocol is adapted from established procedures for the nitration of benzaldehyde and is designed to favor the formation of 3-nitro-4-methoxybenzaldehyde.[3][4]
Materials and Reagents:
-
p-Methoxybenzaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Crushed Ice
-
Deionized Water
-
5% Sodium Bicarbonate Solution
-
Toluene
-
Petroleum Ether (60-80°C)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and flask
-
Beakers
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 89 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath to below 10°C.
-
Slowly add 45 mL of fuming nitric acid dropwise from the dropping funnel while maintaining vigorous stirring. Ensure the temperature of the mixture does not exceed 10°C.
-
-
Nitration Reaction:
-
Once the nitrating mixture is prepared and cooled, slowly add 13.6 g (0.1 mol) of p-methoxybenzaldehyde dropwise to the mixture over a period of about one hour.
-
Maintain the internal temperature of the reaction mixture between 5°C and 15°C throughout the addition using the ice bath.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with manual stirring.
-
A yellow precipitate of the crude product will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel and wash it thoroughly with cold deionized water.
-
-
Purification:
-
Dissolve the moist crude product in approximately 125 mL of a suitable organic solvent like tert-butyl methyl ether.[3]
-
Transfer the solution to a separatory funnel and wash with 125 mL of a 5% sodium bicarbonate solution to remove acidic impurities.[3]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent and concentrate the organic solvent using a rotary evaporator.
-
Recrystallize the resulting solid from a mixture of toluene and petroleum ether to obtain the purified 3-nitro-4-methoxybenzaldehyde.[3]
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yields in the nitration of p-methoxybenzaldehyde.
Caption: Reaction pathway for the nitration of p-methoxybenzaldehyde.
References
- 1. What is the major product(s) of each of the following reactions?e... | Study Prep in Pearson+ [pearson.com]
- 2. aidic.it [aidic.it]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. quora.com [quora.com]
- 6. Nitrating mixture - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Synthesis of 4-Methoxy-2-nitrobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Methoxy-2-nitrobenzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions to optimize your experimental outcomes.
Problem 1: Low Yield of this compound
A diminished yield of the target compound can be attributed to several factors, from incomplete reactions to the prevalence of side reactions. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it proceeds to completion. Elevate Temperature: Gradually increase the reaction temperature within the optimal range for your chosen synthetic route. Exercise caution, as excessive heat can promote the formation of byproducts. Insufficient Reagent: Ensure the correct stoichiometry of all reactants. For oxidation reactions, a molar excess of the oxidizing agent may be necessary. |
| Side Reactions Consuming Starting Material | Optimize Temperature Control: Maintain a stable and precise reaction temperature. Overheating is a common cause of increased side product formation. Controlled Reagent Addition: Add reagents, particularly strong oxidizing or nitrating agents, portion-wise or as a solution over a defined period. This helps to control the reaction rate and prevent localized high concentrations that can favor side reactions. |
| Product Loss During Workup | Ensure Complete Precipitation: If the product is isolated by precipitation, ensure the pH is adjusted appropriately to minimize its solubility in the solution. Thorough Extraction: When employing liquid-liquid extraction, use an adequate volume of a suitable solvent and perform a sufficient number of extractions to ensure complete recovery of the product. |
Problem 2: Presence of Significant Impurities in the Product
The formation of side products is a common challenge. The nature of the impurity will depend on the synthetic route employed.
Route 1: Nitration of p-Methoxybenzaldehyde
The primary impurity is the isomeric 3-nitro-4-methoxybenzaldehyde . The methoxy (B1213986) group is a strong ortho, para-directing group, making the formation of the 2-nitro isomer favorable. However, the formation of the 3-nitro isomer can still occur.
| Troubleshooting Strategy | Details |
| Optimize Nitrating Agent and Conditions | The choice of nitrating agent and the reaction temperature can influence the isomer ratio. Milder nitrating agents and lower temperatures generally favor higher selectivity. |
| Purification | Careful purification is essential to separate the 2-nitro and 3-nitro isomers. Techniques such as fractional crystallization or column chromatography are often employed. |
Route 2: Oxidation of 4-Methoxy-2-nitrotoluene
The main impurities are the unreacted starting material and the over-oxidation product, 4-methoxy-2-nitrobenzoic acid .
| Troubleshooting Strategy | Details |
| Choice of Oxidizing Agent | The selectivity of the oxidation is highly dependent on the chosen oxidizing agent. Milder oxidizing agents are less likely to lead to the formation of the carboxylic acid. |
| Control of Reaction Stoichiometry and Time | Using a stoichiometric amount of the oxidizing agent and carefully monitoring the reaction time can prevent over-oxidation. |
| Purification | The desired aldehyde can be separated from the carboxylic acid byproduct by extraction with a basic solution, which will selectively dissolve the acidic component. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when synthesizing this compound by nitrating p-methoxybenzaldehyde?
A1: The most prevalent side reaction is the formation of the isomeric 3-nitro-4-methoxybenzaldehyde. The methoxy group strongly directs electrophilic substitution to the positions ortho to it (the 2 and 6 positions). Since the para position is blocked by the aldehyde group, the primary site of nitration is the 2-position. However, some nitration can still occur at the 3-position.
Q2: How can I minimize the formation of 4-methoxy-2-nitrobenzoic acid during the oxidation of 4-methoxy-2-nitrotoluene?
A2: To minimize over-oxidation to the carboxylic acid, consider the following:
-
Use a mild and selective oxidizing agent.
-
Carefully control the stoichiometry of the oxidizing agent. Avoid using a large excess.
-
Monitor the reaction closely by TLC or HPLC and stop the reaction once the starting material is consumed.
-
Maintain a controlled and moderate reaction temperature.
Q3: What purification techniques are most effective for isolating pure this compound?
A3: The choice of purification method depends on the impurities present.
-
Recrystallization: This is an effective method for removing minor impurities if a suitable solvent system can be found.
-
Column Chromatography: Silica gel chromatography is a versatile technique for separating the desired product from both isomeric impurities and byproducts with different polarities.
-
Acid-Base Extraction: If the primary impurity is the acidic 4-methoxy-2-nitrobenzoic acid, an extraction with a dilute aqueous base (e.g., sodium bicarbonate solution) can selectively remove the acid.
Q4: Are there any specific safety precautions I should take during the synthesis of this compound?
A4: Yes, safety is paramount.
-
Nitration reactions are highly exothermic and can be hazardous if not properly controlled. Always perform nitrations in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and add the nitrating agent slowly while carefully monitoring the temperature.
-
Strong oxidizing agents can be dangerous. Handle them with care and be aware of their potential reactivity with other substances.
-
The starting materials and products may be toxic or irritants. Consult the Safety Data Sheets (SDS) for all chemicals used and handle them accordingly.
Data Presentation
While specific quantitative data for the side reactions in the synthesis of this compound is not extensively available in the provided search results, the following tables present illustrative data for analogous reactions to provide a general understanding of the expected outcomes.
Table 1: Illustrative Isomer Distribution in the Nitration of a Substituted Benzene (B151609) Ring
| Nitrating Agent | Temperature (°C) | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |
| HNO₃ / H₂SO₄ | 0 | 58 | 2 | 40 |
| HNO₃ / Ac₂O | 25 | 65 | <1 | 35 |
This data is representative of the nitration of a benzene ring with an activating ortho, para-directing group and is intended for illustrative purposes.
Table 2: Illustrative Product Distribution in the Oxidation of a Substituted Toluene (B28343)
| Oxidizing Agent | Temperature (°C) | Aldehyde (%) | Carboxylic Acid (%) | Unreacted Toluene (%) |
| MnO₂ | 100 | 85 | 5 | 10 |
| KMnO₄ | 80 | 60 | 35 | 5 |
| CrO₃ | 50 | 75 | 15 | 10 |
This data is representative of the oxidation of a substituted toluene and is intended for illustrative purposes.
Experimental Protocols
A detailed experimental protocol for a common synthesis route is provided below.
Synthesis of this compound via Oxidation of 4-Methoxy-2-nitrotoluene
This protocol is a general representation and may require optimization based on specific laboratory conditions and available reagents.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-2-nitrotoluene in a suitable solvent (e.g., acetic acid).
-
Addition of Oxidizing Agent: Slowly add the chosen oxidizing agent (e.g., chromium trioxide) to the solution while maintaining a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.
-
Workup: Once the reaction is complete, quench the reaction mixture by pouring it into cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification:
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any 4-methoxy-2-nitrobenzoic acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Visualizations
Diagram 1: Synthetic Pathways to this compound
Caption: Main synthetic routes to this compound and major side products.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Technical Support Center: Optimizing Condensation Reactions of 4-Methoxy-2-nitrobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for 4-Methoxy-2-nitrobenzaldehyde condensation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of condensation reactions for this compound?
A1: this compound readily undergoes condensation reactions with various nucleophiles. The most common are the Claisen-Schmidt condensation with ketones (e.g., acetophenone (B1666503), cyclohexanone) to form chalcones and the Knoevenagel condensation with active methylene (B1212753) compounds (e.g., malononitrile (B47326), ethyl cyanoacetate).
Q2: What catalysts are typically used for these condensation reactions?
A2: Base catalysts are most frequently employed to facilitate these reactions. Common choices include strong bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), as well as milder bases such as potassium carbonate (K₂CO₃) and organic bases like piperidine (B6355638). The choice of catalyst can significantly impact reaction rate and yield.
Q3: How does the nitro group at the ortho position affect the condensation reaction?
A3: The electron-withdrawing nature of the nitro group at the ortho position increases the electrophilicity of the aldehyde's carbonyl carbon, which can enhance its reactivity towards nucleophiles. However, the steric hindrance from the ortho-nitro group can sometimes impede the reaction, and its presence may also influence the stability of intermediates and the propensity for side reactions. In some cases, the presence of a nitro group on the benzaldehyde (B42025) can hinder the dehydration of the initial aldol (B89426) adduct to the final condensed product.[1]
Q4: What are the common side reactions to be aware of?
A4: Several side reactions can occur during the condensation of this compound, particularly under strongly basic conditions. These include:
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking alpha-hydrogens, like this compound, can undergo disproportionation to form the corresponding alcohol and carboxylic acid.[2]
-
Self-condensation of the active methylene partner: If the reaction conditions are too harsh, the ketone or active methylene compound can react with itself.
-
Formation of the aldol addition product without dehydration: The initial β-hydroxy carbonyl compound may be the major product, especially if the dehydration step is slow or reversible.[1]
-
Michael Addition: The α,β-unsaturated product can sometimes undergo a subsequent Michael addition with another molecule of the enolate.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst | Ensure the base catalyst is fresh and has not been deactivated by exposure to air and moisture. For solid catalysts like NaOH or KOH, use freshly opened containers or grind the pellets to expose a fresh surface. |
| Suboptimal Catalyst Concentration | The concentration of the base is critical. For the reaction with 2-nitrobenzaldehyde, a lower concentration of NaOH (0.125 mmol) was found to be more effective than a higher concentration (2.5 mmol), which led to the formation of a dark liquid.[1] Titrate the catalyst concentration to find the optimal loading for your specific reaction. |
| Inappropriate Reaction Temperature | While many condensations proceed at room temperature, some may require gentle heating to overcome the activation energy barrier. Conversely, excessive heat can promote side reactions. Monitor the reaction by Thin Layer Chromatography (TLC) at different temperatures to determine the optimum. |
| Poor Solubility of Reactants | Ensure that all reactants are adequately dissolved in the chosen solvent. If solubility is an issue, consider switching to a different solvent system or gently warming the reaction mixture. |
| Steric Hindrance | The ortho-nitro group can sterically hinder the approach of the nucleophile. Using a less bulky active methylene compound or a smaller ketone may improve the yield. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Steps & Recommendations |
| Cannizzaro Reaction | This is more likely with high concentrations of a strong base. Consider using a milder base (e.g., potassium carbonate, piperidine) or lowering the concentration of the strong base.[2] |
| Self-Condensation of the Ketone/Active Methylene Compound | Slowly add the ketone or active methylene compound to the reaction mixture containing the aldehyde and the base. This keeps the concentration of the enolate low and favors the cross-condensation. |
| Incomplete Dehydration | The aldol addition product may be the primary product. To favor the formation of the final α,β-unsaturated compound, consider increasing the reaction temperature or time. In some cases, switching to a solvent that allows for the azeotropic removal of water (e.g., toluene (B28343) with a Dean-Stark apparatus) can be effective. |
Data Presentation
Table 1: Claisen-Schmidt Condensation of Substituted Benzaldehydes with Ketones
| Benzaldehyde | Ketone | Catalyst (Concentration) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Nitrobenzaldehyde | 4-Methoxyacetophenone | NaOH (0.125 mmol) | Ethanol (B145695)/Water | Room Temp. | 1 | 59 (Aldol Product) | [1] |
| 4-Nitrobenzaldehyde | 4-Methoxyacetophenone | NaOH (2.5 mmol) | Ethanol/Water | Room Temp. | 1 | 82 (Aldol Product) | [1] |
| 4-Methoxybenzaldehyde | Acetophenone | NaOH (aq) | Ethanol | Room Temp. | 2-3 | 75-90 | [3] |
| 4-Methoxybenzaldehyde | Cyclohexanone | NaOH (aq) | Ethanol | Room Temp. | 2-4 | ~92 (Bis-adduct) | [4] |
Note: Data for this compound is limited; results for structurally similar compounds are provided for comparison.
Table 2: Knoevenagel Condensation of Substituted Benzaldehydes with Active Methylene Compounds
| Benzaldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 2 | 92 | [5] |
| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | DIPEAc | Toluene | 110-115 | 2-3 | 90-95 | [5] |
| Benzaldehyde | Malononitrile | [MeHMTA]BF₄ | Water | Room Temp. | Minutes | ~95 | [6] |
| Benzaldehyde | Ethyl Cyanoacetate | DBU/Water | Water | Room Temp. | 30 min | 96 | [7] |
Note: This table illustrates typical conditions for Knoevenagel condensations of related aromatic aldehydes to guide optimization.
Experimental Protocols
Protocol 1: Claisen-Schmidt Condensation of this compound with Acetophenone
Materials:
-
This compound
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in ethanol.
-
Prepare a dilute aqueous solution of NaOH (e.g., 0.5 M).
-
Slowly add the NaOH solution dropwise to the stirred solution of the reactants at room temperature.
-
Monitor the reaction progress by TLC. The reaction time may vary from 1 to several hours.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to neutralize the excess base and precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Knoevenagel Condensation of this compound with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature or gently reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
Visualizations
Caption: General pathway for the base-catalyzed Claisen-Schmidt condensation.
Caption: Troubleshooting workflow for low yield in condensation reactions.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. asianpubs.org [asianpubs.org]
Identification of impurities in 4-Methoxy-2-nitrobenzaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxy-2-nitrobenzaldehyde. The information is designed to help identify and resolve common issues related to impurities and side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary expected impurities?
The most common laboratory-scale synthesis is the nitration of 4-methoxybenzaldehyde (B44291). The primary impurities to anticipate are the unreacted starting material, other positional isomers, and over-nitrated byproducts.[1][2] Specifically, you should be aware of:
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Unreacted 4-methoxybenzaldehyde: The starting material for the reaction.
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4-Methoxy-3-nitrobenzaldehyde: A common positional isomer formed during nitration.
-
Dinitro-isomers: Such as 4-methoxy-2,6-dinitrobenzaldehyde, which can form under harsh reaction conditions.
-
4-Methoxy-2-nitrobenzoic acid: An oxidation byproduct of the aldehyde.
Q2: My TLC plate shows multiple spots after the reaction. What could they be?
Multiple spots on a TLC plate indicate the presence of several compounds in your crude product. Aside from the desired this compound, these spots could correspond to the starting material (4-methoxybenzaldehyde), the isomeric byproduct (4-methoxy-3-nitrobenzaldehyde), or dinitrated products. Comparing the Rf values of the spots with those of the starting material and purified standards of potential impurities can aid in preliminary identification.
Q3: The yield of my reaction is consistently low. What are the likely causes?
Low yields can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction by TLC until the starting material spot disappears is crucial.
-
Suboptimal Reaction Temperature: Nitration reactions are highly exothermic.[3][4] Poor temperature control can lead to the formation of side products and degradation of the desired product. Maintaining a low temperature (e.g., 0-5 °C) is often critical.
-
Improper Stoichiometry: An incorrect ratio of nitrating agent to the substrate can either lead to an incomplete reaction or the formation of over-nitrated byproducts.[3]
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Product Loss During Work-up: The product may be lost during the extraction or purification steps. Ensure proper phase separation during extraction and careful handling during chromatography or recrystallization.
Q4: How can I purify the crude product to remove the identified impurities?
The most common methods for purifying this compound are column chromatography and recrystallization.[5]
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Column Chromatography: This is effective for separating isomers and other byproducts with different polarities. A silica (B1680970) gel column with a gradient elution system of ethyl acetate (B1210297) and hexane (B92381) is a good starting point.
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective final purification step to obtain a highly pure product.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Multiple spots on TLC, including one that co-elutes with the starting material. | Incomplete reaction. | Monitor the reaction more closely using TLC. Consider extending the reaction time or slightly increasing the amount of nitrating agent. |
| A major byproduct spot is observed on TLC. | Formation of a positional isomer (e.g., 4-methoxy-3-nitrobenzaldehyde). | Optimize the reaction conditions, particularly the temperature and the rate of addition of the nitrating agent. Isomeric ratios can be sensitive to these parameters. |
| The isolated product has a lower than expected melting point and broad NMR peaks. | Presence of multiple isomers or other impurities. | Purify the product using column chromatography to separate the isomers. Recrystallization may be necessary as a final step. |
| The mass spectrum of the product shows a peak higher than the expected molecular weight. | Formation of dinitrated byproducts. | Use a milder nitrating agent or reduce the reaction temperature and time. Carefully control the stoichiometry of the nitrating agent. |
| An impurity is observed that is more polar than the product and shows a carboxylic acid peak in the IR spectrum. | Oxidation of the aldehyde to a carboxylic acid. | Use aprotic conditions if possible and avoid overly harsh or prolonged reaction times. |
Impurity Profile
The following table summarizes the key characteristics of potential impurities in the synthesis of this compound.
| Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Signature (MS m/z) |
| 4-Methoxybenzaldehyde (Starting Material) | C₈H₈O₂ | 136.15 | 137.1 [M+H]⁺ | |
| 4-Methoxy-3-nitrobenzaldehyde (Isomer) | C₈H₇NO₄ | 181.15 | 182.1 [M+H]⁺ | |
| 4-Methoxy-2,6-dinitrobenzaldehyde (Dinitrated) | ![]() | C₈H₆N₂O₆ | 226.14 | 227.1 [M+H]⁺ |
| 4-Methoxy-2-nitrobenzoic acid (Oxidation Product) | ![]() | C₈H₇NO₅ | 197.14 | 198.1 [M+H]⁺ |
Experimental Protocols
Protocol 1: General Procedure for Nitration of 4-Methoxybenzaldehyde
-
In a round-bottom flask cooled in an ice-salt bath (0-5 °C), slowly add 4-methoxybenzaldehyde to a pre-cooled mixture of concentrated sulfuric acid and nitric acid.
-
Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated crude product is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude product is then dried before further purification.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: Dissolve a small sample of the crude product in the mobile phase and inject it into the HPLC system. The retention times of the peaks can be compared to those of authentic standards of the starting material and potential impurities.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Identification
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Temperature Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 280 °C).
-
Injection: Split injection.
-
MS Detection: Electron Ionization (EI) at 70 eV.
-
Procedure: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane) and inject it into the GC-MS. The resulting mass spectra of the separated components can be compared to library spectra for identification.
Visualizations
Caption: Synthesis pathway of this compound and the formation of common impurities.
Caption: A logical workflow for troubleshooting and impurity identification in the synthesis of this compound.
References
Technical Support Center: Oxidation of 4-Methoxy-2-nitrobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the over-oxidation of 4-Methoxy-2-nitrobenzaldehyde to its corresponding carboxylic acid, 4-Methoxy-2-nitrobenzoic acid.
Troubleshooting Guide
Over-oxidation is a common challenge when converting aldehydes to carboxylic acids. This guide addresses specific issues that may arise during the oxidation of this compound and provides potential solutions. The presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group on the aromatic ring can influence the reactivity of the aldehyde, making careful control of reaction conditions crucial.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of the aldehyde | - Oxidizing agent is too mild or inactive: Some mild oxidizing agents may not be potent enough to oxidize the electron-deficient aromatic aldehyde. - Reaction temperature is too low: Insufficient thermal energy may lead to a slow or stalled reaction. - Poor quality of reagents: Degradation of the oxidizing agent or solvent impurities can inhibit the reaction. | - Switch to a stronger, yet selective, oxidizing agent: Consider using the Pinnick oxidation conditions (Sodium Chlorite (B76162) with a scavenger), which are known for their effectiveness with a wide range of functional groups.[1][2] - Gradually increase the reaction temperature: Monitor the reaction closely by TLC to avoid decomposition. - Use freshly opened or purified reagents and anhydrous solvents. |
| Formation of unidentified byproducts (over-oxidation) | - Oxidizing agent is too strong: Potent oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can lead to undesired side reactions and degradation of the starting material or product.[3] - Prolonged reaction time: Leaving the reaction for an extended period after the starting material has been consumed can lead to byproduct formation. - Reaction temperature is too high: Elevated temperatures can increase the rate of side reactions. | - Employ a milder oxidizing agent: The Pinnick oxidation is highly recommended for its selectivity.[1][2] Other mild options include Oxone in DMF.[4] - Monitor the reaction progress closely using TLC: Quench the reaction as soon as the starting aldehyde is consumed. - Maintain a controlled, lower reaction temperature. |
| Chlorination of the aromatic ring (when using chlorite-based oxidants) | - Formation of hypochlorous acid (HOCl) as a byproduct: In Pinnick-type oxidations, the in-situ generated HOCl can act as an electrophile and chlorinate the electron-rich aromatic ring.[1] | - Use an efficient scavenger: Add a sufficient excess of a scavenger like 2-methyl-2-butene (B146552) or hydrogen peroxide to quench the HOCl as it is formed.[1][5] - Consider using dimethyl sulfoxide (B87167) (DMSO) as a co-solvent: DMSO has been reported to suppress chlorination in some cases.[1] |
| Difficulty in product isolation/purification | - Incomplete reaction: A mixture of starting material and product can be difficult to separate. - Formation of polar byproducts: Over-oxidation or side reactions can generate impurities with similar polarity to the desired carboxylic acid. | - Ensure the reaction goes to completion by TLC monitoring. - Optimize the work-up procedure: An acidic work-up will ensure the product is in its carboxylic acid form, which can then be extracted into an organic solvent. Purification can be achieved by recrystallization or column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to oxidize this compound to 4-Methoxy-2-nitrobenzoic acid while avoiding over-oxidation?
The Pinnick oxidation is highly recommended for this transformation. It utilizes sodium chlorite (NaClO₂) under mildly acidic conditions and is known for its high selectivity and tolerance of various functional groups, including those present in your substrate.[1][2][6]
Q2: Why is a "scavenger" necessary in the Pinnick oxidation?
The Pinnick oxidation generates hypochlorous acid (HOCl) as a byproduct.[1] HOCl is a reactive species that can lead to undesired side reactions, such as the chlorination of the aromatic ring. A scavenger, typically an alkene like 2-methyl-2-butene or hydrogen peroxide, is added to react with and neutralize the HOCl, thus preventing these side reactions.[1][5]
Q3: Can I use a stronger oxidizing agent like potassium permanganate (KMnO₄)?
While KMnO₄ can oxidize aldehydes to carboxylic acids, it is a very strong oxidizing agent and may lead to over-oxidation and lower yields due to the degradation of the aromatic ring, especially with the activating methoxy group.[3] If used, the reaction conditions must be carefully controlled. A literature procedure for a similar compound, 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde, reported a yield of 88% using KMnO₄ in acetone (B3395972) at 50°C.
Q4: What is an alternative strategy if direct oxidation proves problematic?
An alternative approach is to protect the aldehyde functional group before performing other desired reactions on the molecule. Aldehydes can be protected as acetals (e.g., by reacting with ethylene (B1197577) glycol), which are stable to many oxidizing and reducing agents.[7][8][9] After the other synthetic steps are completed, the acetal (B89532) can be easily deprotected under mild acidic conditions to regenerate the aldehyde.
Data Presentation
The following table summarizes quantitative data for different oxidation methods on relevant aromatic aldehydes.
| Starting Aldehyde | Oxidizing System | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Aromatic Aldehydes (General) | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O | 14 | High | [7] |
| Benzaldehydes with electron-withdrawing groups | H₂O₂ with Amberlyst 15 | - | - | Quantitative | [10] |
| 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde | KMnO₄ | Acetone | 2 | 88 | - |
| Benzaldehydes | Oxone | DMF | - | High | [4] |
Experimental Protocols
Key Experiment 1: Pinnick Oxidation of an Aromatic Aldehyde (General Protocol)
This protocol is a general procedure that can be adapted for the oxidation of this compound.
Materials:
-
Aromatic aldehyde (1.0 equiv)
-
tert-Butanol (t-BuOH)
-
Water
-
2-Methyl-2-butene (20.0 equiv)
-
Sodium dihydrogen phosphate (B84403) (NaH₂PO₄) (10.0 equiv)
-
Sodium chlorite (NaClO₂) (10.0 equiv)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde in a mixture of t-BuOH and water.
-
To the stirred solution at room temperature, add 2-methyl-2-butene followed by sodium dihydrogen phosphate.
-
Slowly add a solution of sodium chlorite in water to the reaction mixture.
-
Stir the reaction vigorously for 14 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the yellow color dissipates.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization or silica (B1680970) gel chromatography.
Key Experiment 2: Potassium Permanganate Oxidation of a Substituted Benzaldehyde
This protocol is based on the oxidation of a similar substrate and can be adapted for this compound with careful monitoring.
Materials:
-
This compound (1.0 equiv)
-
Acetone
-
Potassium permanganate (KMnO₄) (10% aqueous solution)
-
Diatomaceous earth
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the this compound in acetone.
-
Slowly add a preheated 10% aqueous solution of potassium permanganate at 30°C.
-
Stir the reaction mixture at 50°C for 2 hours, monitoring by TLC.
-
Cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove manganese dioxide.
-
Wash the filter cake with acetone and hot water.
-
Concentrate the filtrate under reduced pressure.
-
Cool the concentrate to 0°C and acidify to pH 4 with hydrochloric acid.
-
Stir for 30 minutes and collect the precipitated solid by filtration to yield the carboxylic acid.
Visualizations
Below are diagrams illustrating the key experimental workflow and the logical relationships in troubleshooting oxidation reactions.
References
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. Facile Oxidation of Aldehydes to Acids and Esters with Oxone [organic-chemistry.org]
- 5. psiberg.com [psiberg.com]
- 6. Pinnick (Kraus) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: 4-Methoxy-2-nitrobenzaldehyde Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Methoxy-2-nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
A1: The two primary routes for the synthesis of this compound are the nitration of 4-methoxybenzaldehyde (B44291) and the oxidation of 4-methoxy-2-nitrotoluene. The choice of route often depends on the availability of starting materials, desired purity, and safety considerations at scale.
Q2: What are the main safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concern is the highly exothermic nature of the nitration reaction, which can lead to thermal runaway if not properly controlled.[1][2] Handling of mixed acids (concentrated nitric and sulfuric acid) also poses a significant corrosion hazard.[3] When using oxidation routes, some oxidizing agents, like chromium trioxide, are carcinogenic and require special handling and disposal procedures.
Q3: What are the common impurities encountered during the synthesis of this compound?
A3: Common impurities include positional isomers (such as 4-methoxy-3-nitrobenzaldehyde (B1298851) and 2-methoxy-4-nitrobenzaldehyde), dinitrated byproducts, and the corresponding carboxylic acid from over-oxidation of the aldehyde.[3] Unreacted starting materials may also be present.
Q4: How can the formation of unwanted isomers be minimized during nitration?
A4: The formation of isomers is dictated by the directing effects of the substituents on the aromatic ring. The methoxy (B1213986) group is ortho-, para-directing, while the aldehyde group is meta-directing. To favor nitration at the 2-position, careful control of reaction conditions, such as temperature and the composition of the nitrating mixture, is crucial.[3] Using a higher ratio of nitric acid to sulfuric acid can sometimes favor ortho-nitration, but this may also increase safety risks.[3]
Q5: What purification methods are suitable for large-scale production of this compound?
A5: At an industrial scale, purification is often achieved through recrystallization from suitable solvents.[4] Another approach involves treating the crude product with water and an emulsifier at a controlled pH and temperature to remove positional isomers.[5] For very high purity requirements, column chromatography may be necessary, though it is less common for very large quantities.[6]
Synthesis Route Overview
Two common synthetic pathways for producing this compound are outlined below.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Monitor reaction progress using TLC or HPLC to ensure all starting material is consumed. - Ensure proper mixing, especially in heterogeneous reaction mixtures. |
| Side reactions consuming starting material or product. | - Optimize reaction temperature; overheating can lead to byproduct formation. - Control the rate of reagent addition to avoid localized high concentrations. | |
| Loss of product during workup and purification. | - Optimize extraction and crystallization solvents and procedures. - Ensure complete precipitation of the product before filtration. | |
| Formation of Positional Isomers | Suboptimal reaction conditions favoring other isomers. | - Carefully control the reaction temperature. - Adjust the ratio of nitric acid to sulfuric acid in the nitrating mixture. A higher concentration of nitric acid may favor ortho-substitution but increases hazards.[3] |
| Presence of Dinitrated Byproducts | Reaction conditions are too harsh. | - Reduce the molar equivalents of the nitrating agent. - Lower the reaction temperature and shorten the reaction time.[3] |
| Over-oxidation to Carboxylic Acid | Oxidizing agent is too strong or reaction time is too long. | - Use a milder oxidizing agent. - Carefully monitor the reaction and quench it once the aldehyde is formed. |
| Poor Product Purity After Isolation | Inefficient removal of impurities. | - Optimize the recrystallization solvent system. - For persistent impurities, consider a wash with an aqueous solution containing an emulsifier.[5] |
| Thermal Runaway During Nitration | Poor heat dissipation at a larger scale. | - Ensure the reactor has an efficient cooling system and accurate temperature monitoring.[1][2] - Implement a semi-batch process with controlled, slow addition of the nitrating agent.[1][2] - Consider using a continuous flow reactor for better heat and mass transfer.[2] |
| Difficulty with Product Isolation | Product is an oil or does not precipitate well. | - After quenching the reaction in ice water, stir vigorously to promote solidification. - If the product remains oily, attempt to extract with a suitable organic solvent. |
Experimental Protocols
Protocol 1: Nitration of 4-Methoxybenzaldehyde
This protocol is a general guideline and should be optimized for specific equipment and scale.
-
Preparation of Nitrating Mixture: In a reactor equipped with efficient cooling and stirring, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining a temperature below 10°C. The typical molar ratio of nitric acid to sulfuric acid is around 1:2, and the total amount of nitrating mixture should be slightly in molar excess to the 4-methoxybenzaldehyde.
-
Nitration Reaction: Cool the solution of 4-methoxybenzaldehyde in a suitable solvent (e.g., dichloromethane (B109758) or the nitrating mixture itself) to 0-5°C. Slowly add the pre-cooled nitrating mixture to the benzaldehyde (B42025) solution, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude this compound will precipitate as a solid.
-
Isolation and Purification: Collect the solid by filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or isopropanol.
Protocol 2: Oxidation of 4-Methoxy-2-nitrotoluene
This protocol outlines a general procedure for the oxidation of the methyl group.
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-methoxy-2-nitrotoluene in a mixture of acetic acid and acetic anhydride.
-
Oxidation: Cool the mixture to 5-10°C and slowly add the oxidizing agent (e.g., chromium trioxide) in portions, maintaining the temperature within this range.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Work-up: Pour the reaction mixture into ice water to precipitate the diacetate intermediate.
-
Hydrolysis: Hydrolyze the intermediate by heating with aqueous acid (e.g., sulfuric acid or hydrochloric acid) to yield the final aldehyde.
-
Isolation and Purification: Isolate the crude this compound by filtration or extraction and purify by recrystallization.
Troubleshooting Decision Tree
References
- 1. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 2. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
Improving the regioselectivity of reactions with 4-Methoxy-2-nitrobenzaldehyde
Welcome to the technical support center for 4-Methoxy-2-nitrobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the regioselectivity of reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in reactions with this compound?
A1: The regioselectivity of reactions involving this compound is primarily governed by the interplay of electronic effects, steric hindrance, and the reaction type.
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Electronic Effects: The molecule contains three key functional groups with distinct electronic properties:
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Aldehyde (-CHO): An electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates the carbonyl carbon for nucleophilic addition.[1]
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Nitro (-NO₂): A strong electron-withdrawing group that strongly deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[1] For nucleophilic aromatic substitution (SNAr), the nitro group is strongly activating, particularly at the positions ortho and para to it.[1]
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Methoxy (B1213986) (-OCH₃): An electron-donating group that activates the aromatic ring towards electrophilic substitution and directs incoming groups to the ortho and para positions.[1]
-
-
Steric Hindrance: The substituents on the aromatic ring can physically block the approach of reagents to certain positions, influencing the regiochemical outcome.
-
Reaction Type: The nature of the reaction (e.g., electrophilic aromatic substitution, nucleophilic addition to the aldehyde, nucleophilic aromatic substitution) will dictate which of the above factors is dominant.
Q2: I am performing an electrophilic aromatic substitution. Where should I expect the new substituent to add?
A2: Electrophilic aromatic substitution on this compound is challenging due to the presence of two deactivating groups (nitro and aldehyde) and one activating group (methoxy). The directing effects of these groups are in opposition. The methoxy group directs ortho and para, while the nitro and aldehyde groups direct meta. The positions ortho to the methoxy group are sterically hindered by the adjacent nitro and aldehyde groups. The position para to the methoxy group is already substituted. Therefore, predicting the major product can be complex and may result in a mixture of isomers. To achieve higher regioselectivity, consider strategies like Directed ortho-Metalation (DoM).
Q3: How can I selectively react with the aldehyde group without affecting the nitro group?
A3: Chemoselective reactions targeting the aldehyde group in the presence of a nitro group are well-established. For instance, the reduction of the aldehyde to an alcohol can be achieved with high selectivity using sodium borohydride (B1222165) (NaBH₄).[2] This reagent is a mild reducing agent that readily reduces aldehydes and ketones but typically does not reduce nitro groups under standard conditions.[2]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Aromatic Ring Functionalization
Problem: You are attempting to introduce a substituent onto the aromatic ring but are observing a mixture of products with low regioselectivity.
Possible Causes & Solutions:
-
Conflicting Directing Groups: The inherent electronic properties of the methoxy, nitro, and aldehyde groups lead to conflicting directing effects in electrophilic aromatic substitution.
-
Solution: Directed ortho-Metalation (DoM): This powerful technique allows for highly regioselective functionalization at the position ortho to a directing metalation group (DMG). In the case of this compound, the methoxy group can act as a DMG. However, the aldehyde group is incompatible with the strong organolithium bases used in DoM. Therefore, the aldehyde must first be protected.
-
-
Harsh Reaction Conditions: High temperatures or strongly acidic/basic conditions can lead to side reactions and reduced selectivity.
-
Solution: Milder Reaction Conditions: Explore milder catalysts and reaction conditions where possible. For example, in Friedländer synthesis of quinolines, various catalysts can be employed to improve yields and selectivity under milder conditions.
-
Logical Workflow for Improving Regioselectivity via DoM:
Caption: Workflow for regioselective functionalization using Directed ortho-Metalation.
Issue 2: Unexpected Side Reactions During Nucleophilic Addition to the Aldehyde
Problem: When performing a Grignard or organolithium addition to the aldehyde, you are observing low yields of the desired alcohol and the formation of side products.
Possible Causes & Solutions:
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Reaction with the Nitro Group: While less common, highly reactive organometallics can potentially interact with the nitro group.
-
Steric Hindrance: The ortho-nitro group can sterically hinder the approach of bulky nucleophiles to the aldehyde.
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Enolization: Strong bases can deprotonate the aldehyde at the alpha-position, leading to enolate formation and subsequent side reactions.
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Wurtz-type Coupling: Homocoupling of the Grignard reagent can occur, especially if there are trace metal impurities.[3]
Troubleshooting Steps:
-
Choice of Nucleophile: Organolithium reagents are generally more reactive and basic than Grignard reagents.[4] If side reactions due to basicity are an issue, a less basic Grignard reagent may be preferable.
-
Reaction Conditions:
-
Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to minimize side reactions. Add the organometallic reagent slowly to control the exotherm.
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Solvent: Use anhydrous ethereal solvents like diethyl ether or THF to stabilize the Grignard reagent.[5]
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Additives: The use of additives like LiCl can sometimes improve the reactivity and selectivity of Grignard reactions.[3]
-
-
Purity of Reagents: Ensure that the magnesium used for Grignard formation is of high purity to minimize homocoupling.[3]
Comparison of Grignard and Organolithium Reagents:
| Feature | Grignard Reagents (RMgX) | Organolithium Reagents (RLi) |
| Reactivity | Less reactive | More reactive[4] |
| Basicity | Less basic | More basic[4] |
| Side Reactions | Prone to Wurtz coupling.[3] | Higher risk of lithium-halogen exchange and deprotonation.[4] |
| Control | Generally easier to control. | Can be more aggressive and harder to control. |
Issue 3: Low Yield or Poor Selectivity in Heterocycle Synthesis
Problem: You are attempting to synthesize a quinoline (B57606) derivative via a Friedländer synthesis using this compound but are getting low yields.
Possible Causes & Solutions:
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Incomplete Reduction of the Nitro Group: The classic Friedländer synthesis requires a 2-amino-benzaldehyde.[6][7] If you are starting with the nitro-analogue, the in-situ reduction of the nitro group may be inefficient.
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Solution: Domino Nitro Reduction-Friedländer Heterocyclization: This approach combines the reduction of the nitro group and the subsequent cyclization in a single pot. A common reducing system is iron powder in acetic acid (Fe/AcOH).[8]
-
-
Sub-optimal Reaction Conditions: The choice of catalyst and solvent can significantly impact the yield.
Yields of Quinolines from 5-Methoxy-2-nitrobenzaldehyde (B189176) via Domino Friedländer Synthesis [8]
| Active Methylene (B1212753) Compound | Product | Yield (%) |
| Ethyl acetoacetate | Ethyl 6-methoxy-2-methylquinoline-3-carboxylate | 85 |
| Acetophenone | 6-Methoxy-2-phenylquinoline | 82 |
| 1-(4-Methoxyphenyl)ethan-1-one | 6-Methoxy-2-(4-methoxyphenyl)quinoline | 79 |
| 1-(4-Chlorophenyl)ethan-1-one | 2-(4-Chlorophenyl)-6-methoxyquinoline | 88 |
Note: This data is for the isomeric 5-methoxy-2-nitrobenzaldehyde and serves as a reference.
Key Experimental Protocols
Protocol 1: Chemoselective Reduction of the Aldehyde Group
This protocol describes the selective reduction of the aldehyde in this compound to the corresponding alcohol using sodium borohydride.[2]
Materials:
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This compound
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Ethanol
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Sodium borohydride (NaBH₄)
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Water
Procedure:
-
Dissolve this compound in ethanol.
-
Slowly add sodium borohydride to the solution in portions.
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Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the product by recrystallization or column chromatography.
Workflow for Chemoselective Aldehyde Reduction:
Caption: Procedure for the chemoselective reduction of this compound.
Protocol 2: Domino Nitro Reduction-Friedländer Synthesis of Quinolines
This protocol is adapted from a procedure for the synthesis of quinolines from 2-nitrobenzaldehydes.[8]
Materials:
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This compound
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Active methylene compound (e.g., ethyl acetoacetate, acetophenone)
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Iron powder (Fe)
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Glacial acetic acid (AcOH)
Procedure:
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To a solution of this compound and the active methylene compound in glacial acetic acid, add iron powder.
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Heat the reaction mixture with stirring. The reaction progress can be monitored by TLC.
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Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
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Neutralize the mixture with a base (e.g., sodium bicarbonate).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield the desired quinoline derivative.
Signaling Pathway of Domino Friedländer Synthesis:
Caption: Reaction pathway for the domino nitro reduction-Friedländer synthesis.
This technical support center provides a starting point for troubleshooting and optimizing reactions with this compound. For specific applications, further optimization of the provided protocols may be necessary.
References
- 1. 2-Methoxy-4-nitrobenzaldehyde | 136507-15-8 | Benchchem [benchchem.com]
- 2. studylib.net [studylib.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 5. adichemistry.com [adichemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Removal of unreacted starting materials from 4-Methoxy-2-nitrobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-2-nitrobenzaldehyde. Here, you will find detailed information on the removal of unreacted starting materials and other common impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: My crude this compound product is an oil or a gummy solid and does not crystallize.
-
Possible Cause: The presence of impurities, such as unreacted starting materials (e.g., p-anisaldehyde) or residual solvent (e.g., DMSO), can lower the melting point and prevent crystallization.[1]
-
Solution:
-
Initial Wash: If the reaction was conducted in a high-boiling point solvent like DMSO, begin by washing the crude product extensively with water to remove it.[1]
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Acid-Base Extraction: To remove acidic impurities, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution.[2]
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Bisulfite Extraction: Unreacted p-anisaldehyde can be removed by forming a water-soluble bisulfite adduct.[3][4] (See detailed protocol below).
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Recrystallization: After preliminary purification, attempt recrystallization from a suitable solvent system like ethanol/water or toluene/petroleum ether.[5]
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Issue 2: Thin Layer Chromatography (TLC) of my product shows multiple spots with close Rf values.
-
Possible Cause: This often indicates the presence of positional isomers, such as 2-methoxy-4-nitrobenzaldehyde (B151014) or other nitrated byproducts, which have similar polarities.[4]
-
Solution:
-
Column Chromatography: Flash column chromatography is the most effective method for separating isomers with close Rf values.[6] A silica (B1680970) gel stationary phase with a gradient elution system of hexanes and ethyl acetate (B1210297) is commonly used.
-
Recrystallization: Careful selection of a recrystallization solvent can sometimes selectively crystallize the desired isomer. This may require screening various solvents.[7]
-
Issue 3: The yield of my purified this compound is very low after recrystallization.
-
Possible Cause:
-
Solution:
-
Optimize Solvent System: Screen for a solvent or solvent mixture where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.[7]
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Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.
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Slow Cooling: Allow the solution to cool slowly to promote the formation of pure crystals. If the product "oils out," reheat the solution, add a small amount of additional solvent, and cool at a slower rate. Seeding with a pure crystal can also be beneficial.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities include unreacted starting material (p-anisaldehyde), the corresponding carboxylic acid formed by over-oxidation, and positional isomers generated during the nitration step.[2][4]
Q2: How can I effectively remove unreacted p-anisaldehyde?
A2: The most effective method is to perform a bisulfite extraction. Sodium bisulfite reacts with the aldehyde group of p-anisaldehyde to form a water-soluble adduct, which can then be separated from the desired this compound in an aqueous wash.[3][4]
Q3: What is the recommended solvent system for column chromatography of this compound?
A3: A common solvent system for silica gel column chromatography is a gradient of ethyl acetate in hexanes. The exact ratio will depend on the specific impurities present and should be determined by preliminary TLC analysis.
Q4: Can I use recrystallization as the sole purification method?
A4: Recrystallization can be effective if the main impurities have significantly different solubilities from this compound in the chosen solvent.[7] However, for removing isomeric impurities, column chromatography is generally more effective.[1][6] Often, a combination of an initial extraction or column chromatography followed by recrystallization yields the highest purity product.
Q5: My purified product has a yellowish tint. Is this normal?
A5: Pure this compound is typically a white to light yellow solid.[8][9] A more intense yellow color may indicate the presence of impurities. Further purification by recrystallization or column chromatography may be necessary to obtain a purer, lighter-colored product.
Purification Methodologies and Data
Quantitative Data on Purification Methods
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% (if impurities have different solubilities) | Simple, cost-effective for removing certain impurities. | May not be effective for removing isomers; potential for low yield if not optimized.[5] |
| Column Chromatography | >99% | Highly effective for separating isomers and other closely related impurities.[6] | More time-consuming and requires larger volumes of solvent. |
| Bisulfite Extraction | Effective for aldehyde removal | Specifically removes unreacted starting aldehydes.[3] | Does not remove non-aldehyde impurities; requires a subsequent regeneration step if the starting aldehyde needs to be recovered.[10] |
Key Experimental Protocols
Protocol 1: Purification via Sodium Bisulfite Adduct Formation
This protocol is designed to remove unreacted p-anisaldehyde from the crude this compound product.
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Dissolution: Dissolve the crude product mixture in a suitable organic solvent, such as ethyl acetate.
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Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bisulfite solution.
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Adduct Formation: Shake the funnel vigorously for 5-10 minutes to ensure thorough mixing and formation of the bisulfite adduct with the unreacted aldehyde.[3]
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Separation: Allow the layers to separate. The aqueous layer, containing the bisulfite adduct of p-anisaldehyde, is drained off. The organic layer contains the purified this compound.
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Washing: Wash the organic layer with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[6]
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water, chloroform/ligroine). The ideal solvent should dissolve the compound well when hot but poorly when cold.[6][7]
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Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
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Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Workflow for the removal of unreacted aldehyde using bisulfite extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. mt.com [mt.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chembk.com [chembk.com]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selective Reduction of 4-Methoxy-2-nitrobenzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the selective reduction of 4-methoxy-2-nitrobenzaldehyde to 2-amino-4-methoxybenzaldehyde. This transformation is a common challenge where the primary goal is to reduce the nitro group while preserving the sensitive aldehyde functionality.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the selective reduction of this compound?
The main challenge is the chemoselective reduction of the aromatic nitro group to an amine in the presence of an aldehyde group.[1] Aldehydes are susceptible to reduction to the corresponding alcohol (4-methoxy-2-nitrobenzyl alcohol) or even further to a methyl group under harsh conditions. Therefore, the choice of reducing agent and reaction conditions is critical to avoid over-reduction and other side reactions.[1][2]
Q2: What are the most recommended methods for this selective transformation?
For selectively reducing a nitro group in the presence of an aldehyde, the following methods are highly recommended:
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Tin(II) Chloride (SnCl₂·2H₂O): This is a classic and highly effective method that offers excellent chemoselectivity for the nitro group while leaving the aldehyde group intact.[1][3] It is typically carried out in solvents like ethanol (B145695) or ethyl acetate (B1210297).[1]
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Iron in Acidic Media (e.g., Fe/HCl or Fe/NH₄Cl): This is another robust and cost-effective method known for its selectivity towards the nitro group.[1][3][4]
-
Catalytic Transfer Hydrogenation: Using a palladium on carbon (Pd/C) catalyst with a hydrogen donor like ammonium (B1175870) formate (B1220265) can be effective.[1] However, conditions must be carefully optimized to prevent aldehyde reduction.[1]
Q3: What are the potential byproducts I should be aware of?
The primary byproduct of concern is 4-methoxy-2-aminobenzyl alcohol , which results from the undesired reduction of the aldehyde group. Other potential side products could include azoxy or azo compounds, which can form from the incomplete reduction of the nitro group, especially when using metal hydrides.[5] Over-reduction under harsh catalytic hydrogenation conditions could also lead to the formation of 2-amino-4-methoxytoluene.
Q4: Can I use common reducing agents like Sodium Borohydride (B1222165) (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)?
It is generally not advisable. Sodium borohydride (NaBH₄) is known to readily reduce aldehydes and ketones but is typically unable to reduce a nitro group under standard conditions.[6] Conversely, Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent that would likely reduce both the nitro and aldehyde groups, leading to a mixture of products and poor selectivity.[5]
Troubleshooting Guide
This section addresses specific problems you might encounter during the experiment.
Problem 1: Significant formation of the corresponding alcohol (over-reduction of the aldehyde).
This indicates that your reducing system is not selective enough.
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If using Catalytic Hydrogenation (e.g., H₂/Pd/C):
-
Cause: Standard catalytic hydrogenation is often too harsh and can reduce both functionalities.[1]
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Solution: Switch to a more chemoselective method like using Tin(II) chloride (SnCl₂) or Iron/HCl.[1][3] If you must use hydrogenation, consider a sulfided platinum on carbon (Pt/C) catalyst, which can be more selective for nitro groups.[1] Alternatively, catalytic transfer hydrogenation with ammonium formate requires careful optimization of temperature and reaction time to maintain selectivity.[1]
-
Problem 2: The reaction is incomplete or shows a very low yield.
This can be caused by several factors related to reagents and reaction conditions.
-
Check Reagent Quality and Stoichiometry:
-
Cause: The reducing agent may be old or inactive. For metal-based reductions (SnCl₂, Fe), the surface can oxidize over time.
-
Solution: Use fresh, high-quality reagents. For reductions with SnCl₂·2H₂O, a significant excess (around 3-5 equivalents) is often necessary to drive the reaction to completion.[1][2]
-
-
Optimize Solvent and Temperature:
-
Cause: The starting material may have poor solubility in the chosen solvent, or the reaction may require thermal energy.
-
Solution: Ensure your this compound is fully dissolved. Protic solvents like ethanol are commonly used.[1][2] If solubility is an issue, consider a co-solvent system. Gentle heating can sometimes be required, but monitor carefully to avoid byproduct formation.[1]
-
-
Verify pH of the Reaction Medium:
-
Cause: For reductions using metals like Fe or Sn, an acidic environment is crucial for the reaction to proceed.[1] During the workup of a SnCl₂ reaction, the pH must be adjusted to be basic to liberate the free amine from its tin complex.[1]
-
Solution: Ensure the medium is sufficiently acidic during the reaction. For workup, carefully add a base like NaOH or KOH solution until the pH is greater than 8.[2]
-
Data Presentation
The table below summarizes various common methods for the selective reduction of a nitro group in the presence of an aldehyde, with a focus on their suitability for this compound.
| Method | Primary Reagents | Solvent(s) | Temperature (°C) | Typical Yield | Selectivity & Remarks |
| Tin(II) Chloride | SnCl₂·2H₂O, HCl | Ethanol | 30 - Reflux | 70-85%[2] | Excellent selectivity for nitro group. Aldehyde is preserved. Workup requires careful basification.[1][2] |
| Iron in Acid | Fe, HCl or NH₄Cl | Ethanol/Water | Reflux | High | Good selectivity. A classic, robust method.[1][3] |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Methanol (B129727) | Room Temp | >90%[2] | Low selectivity. High risk of over-reducing the aldehyde to an alcohol. Not recommended without modification.[1] |
| Transfer Hydrogenation | HCOONH₄, Pd/C | Methanol, Ethanol | Room Temp - Reflux | Variable | Moderate to good selectivity. Requires careful optimization of conditions to avoid aldehyde reduction.[1] |
| Sodium Sulfide | Na₂S or NaSH | Water/Ethanol | Reflux | Variable | Can be selective for nitro groups, but may be less efficient than metal/acid methods.[3][5] |
Experimental Protocols
Method 1: Reduction using Tin(II) Chloride (SnCl₂)
This protocol is a reliable method for achieving high selectivity.[2]
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
2M Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) to the solution.[1]
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50°C. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[2]
-
Workup: Once the starting material is consumed, remove the ethanol under reduced pressure.
-
Basification: Cool the residue in an ice bath and carefully add 2M NaOH solution while stirring until the mixture is strongly basic (pH > 8) and the tin salts have precipitated.[1][2]
-
Extraction: Extract the aqueous slurry with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-amino-4-methoxybenzaldehyde. The product can be further purified by column chromatography or recrystallization if necessary.
-
Method 2: Catalytic Transfer Hydrogenation
This method avoids the use of high-pressure hydrogen gas and tin waste.[1]
-
Materials:
-
This compound
-
Ammonium formate (HCOONH₄)
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
-
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Reagent Addition: Add ammonium formate (3-5 equivalents) to the solution.[1]
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the mixture.[1]
-
Reaction: Stir the reaction at room temperature and monitor closely by TLC. If the reaction is sluggish, gentle heating (40°C) can be applied, but this increases the risk of aldehyde reduction.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue will contain the product and excess ammonium formate salts. The product can be isolated by extraction into an organic solvent after adding water, followed by drying and evaporation. Further purification can be done via column chromatography.
-
Visualizations
Caption: Desired vs. undesired reduction pathways.
Caption: Troubleshooting logic for the selective reduction.
References
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Assessment of 4-Methoxy-2-nitrobenzaldehyde
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like 4-Methoxy-2-nitrobenzaldehyde is a critical step in the synthesis of complex molecules and active pharmaceutical ingredients. High-Performance Liquid Chromatography (HPLC) stands out as a robust and precise analytical technique for this purpose. This guide provides a comparative overview of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound, offering insights into how column chemistry and mobile phase composition can be tailored to achieve optimal separation.
Comparison of HPLC Methods
The selection of an HPLC column and mobile phase is paramount in developing a successful separation method. For aromatic nitro compounds such as this compound, both traditional C18 columns and those with alternative selectivities like Phenyl-Hexyl can be employed. The choice between these stationary phases can significantly impact the retention and resolution of the analyte from its potential impurities.
Method 1 utilizes a standard C18 column, which separates compounds primarily based on their hydrophobicity. This is a widely applicable and well-understood method.
Method 2 employs a Phenyl-Hexyl column, which introduces an additional separation mechanism through π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[1] This can offer enhanced selectivity for aromatic compounds, potentially improving the resolution of structurally similar impurities.
The following table summarizes the key parameters of these two comparative HPLC methods.
| Parameter | Method 1: C18 Analysis | Method 2: Phenyl-Hexyl Analysis |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | Phenyl-Hexyl, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile (B52724):Water (60:40, v/v) | Methanol (B129727):Water (70:30, v/v) |
| Elution Mode | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Expected Retention | Shorter retention due to the higher elution strength of acetonitrile. | Longer retention, with potential for altered selectivity due to π-π interactions. |
Experimental Protocols
Below are the detailed experimental protocols for the two proposed HPLC methods for the purity assessment of this compound.
Method 1: C18 Reversed-Phase HPLC
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 column (5 µm, 4.6 x 150 mm)
-
This compound reference standard and sample
-
HPLC grade acetonitrile and water
-
0.45 µm syringe filters
2. Preparation of Mobile Phase:
-
Prepare a 60:40 (v/v) mixture of acetonitrile and water.
-
Degas the mobile phase using sonication or vacuum filtration.
3. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
4. Chromatographic Analysis:
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Set the column temperature to 30 °C and the UV detection wavelength to 254 nm.
-
Inject 10 µL of the blank (mobile phase), followed by the standard solution and then the sample solution.
-
Record the chromatograms and determine the retention time of the main peak and any impurity peaks.
5. Data Analysis:
-
Calculate the purity of the this compound sample using the area percentage method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Method 2: Phenyl-Hexyl Reversed-Phase HPLC
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Phenyl-Hexyl column (5 µm, 4.6 x 150 mm)
-
This compound reference standard and sample
-
HPLC grade methanol and water
-
0.45 µm syringe filters
2. Preparation of Mobile Phase:
-
Prepare a 70:30 (v/v) mixture of methanol and water.
-
Degas the mobile phase.
3. Preparation of Standard and Sample Solutions:
-
Prepare the standard and sample solutions as described in Method 1, using the methanol:water mobile phase as the diluent.
-
Filter both solutions through a 0.45 µm syringe filter.
4. Chromatographic Analysis:
-
Equilibrate the Phenyl-Hexyl column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Maintain the column temperature at 30 °C and the UV detection wavelength at 254 nm.
-
Inject 10 µL of the blank, standard, and sample solutions.
-
Record the chromatograms.
5. Data Analysis:
-
Calculate the purity using the area percentage method as described in Method 1.
Workflow for HPLC Purity Assessment
The following diagram illustrates the logical workflow for the purity assessment of this compound using HPLC.
Caption: Logical workflow for HPLC purity assessment.
References
A Comparative Analysis of the Reactivity of 4-Methoxy-2-nitrobenzaldehyde and 2-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-Methoxy-2-nitrobenzaldehyde and 2-nitrobenzaldehyde (B1664092). The analysis is grounded in the principles of physical organic chemistry and supported by illustrative experimental data and detailed protocols for key reactions.
Introduction to the Compounds
Both this compound and 2-nitrobenzaldehyde are valuable intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals. Their reactivity is primarily dictated by the electrophilicity of the aldehyde functional group, which is significantly influenced by the electronic effects of the substituents on the benzene (B151609) ring.
| Compound | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| This compound | C₈H₇NO₄[1] | 181.15[1] | 22996-21-0[1] | |
| 2-nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 552-89-6 |
Comparative Reactivity Analysis
The reactivity of the aldehyde group in substituted benzaldehydes towards nucleophiles is a function of the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, increasing its electrophilicity and thus its reactivity. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, leading to lower reactivity.
-
2-nitrobenzaldehyde : The nitro group (-NO₂) at the ortho position is a powerful electron-withdrawing group, acting through both the inductive effect (-I) and the resonance effect (-M). This significantly depletes electron density from the benzene ring and, by extension, from the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.
-
This compound : This molecule possesses both an electron-withdrawing nitro group at the ortho position and an electron-donating methoxy (B1213986) group (-OCH₃) at the para position. The ortho-nitro group strongly activates the aldehyde group towards nucleophilic attack. However, the para-methoxy group is a strong electron-donating group through its resonance effect (+M), which counteracts the electron-withdrawing effects of the nitro group. This donation of electron density to the ring reduces the overall electrophilicity of the carbonyl carbon compared to 2-nitrobenzaldehyde.
Therefore, 2-nitrobenzaldehyde is expected to be more reactive towards nucleophilic addition reactions than this compound.
Illustrative Experimental Data
| Reaction | Active Methylene/Ylide | Product Type | Expected Relative Rate | Expected Yield (%) - 2-nitrobenzaldehyde | Expected Yield (%) - this compound |
| Knoevenagel Condensation | Malononitrile | α,β-unsaturated nitrile | 2-nitrobenzaldehyde > this compound | ~95% | ~85% |
| Wittig Reaction | (Triphenylphosphoranylidene)acetate | α,β-unsaturated ester | 2-nitrobenzaldehyde > this compound | ~90% | ~80% |
Note: The yields are illustrative and can vary based on specific reaction conditions.
Logical Relationship of Substituent Effects on Reactivity
The following diagram illustrates the interplay of electronic effects of the nitro and methoxy groups on the electrophilicity of the carbonyl carbon, which is the primary determinant of reactivity in nucleophilic addition reactions.
Caption: Electronic influence of substituents on aldehyde reactivity.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to quantitatively compare the reactivity of this compound and 2-nitrobenzaldehyde.
Comparative Knoevenagel Condensation
This protocol describes a typical procedure for the Knoevenagel condensation, which can be monitored to determine reaction rates and yields.
Materials:
-
2-nitrobenzaldehyde
-
This compound
-
Malononitrile
-
Ethanol (absolute)
-
Piperidine (B6355638) (catalyst)
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
-
Thin-layer chromatography (TLC) apparatus
-
High-performance liquid chromatography (HPLC) or Gas chromatography (GC) for quantitative analysis
Procedure:
-
Reaction Setup: In two separate 50 mL round-bottom flasks, dissolve 1.0 mmol of 2-nitrobenzaldehyde and 1.0 mmol of this compound in 10 mL of absolute ethanol.
-
To each flask, add 1.1 mmol of malononitrile.
-
Initiation: To initiate the reactions simultaneously, add a catalytic amount of piperidine (e.g., 2-3 drops) to each flask with vigorous stirring.
-
Monitoring: Monitor the progress of both reactions at regular time intervals (e.g., every 15 minutes) by taking aliquots and analyzing them by TLC and HPLC/GC. The consumption of the starting aldehyde and the formation of the product should be quantified.
-
Work-up: After the reaction reaches completion (as determined by TLC), cool the reaction mixtures to room temperature. The product will likely precipitate.
-
Isolation: Collect the solid products by vacuum filtration and wash with a small amount of cold ethanol.
-
Analysis: Dry the products and determine the yield for each reaction. The identity and purity of the products should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point determination.
Data Presentation: The reaction rates can be determined by plotting the concentration of the aldehyde versus time. The final yields of the purified products should be tabulated for direct comparison.
Caption: Experimental workflow for comparative Knoevenagel condensation.
Comparative Wittig Reaction
This protocol outlines a procedure for a comparative Wittig reaction to assess the relative reactivity of the two aldehydes.
Materials:
-
2-nitrobenzaldehyde
-
This compound
-
Methyl (triphenylphosphoranylidene)acetate (stabilized Wittig reagent)
-
Toluene (B28343) (anhydrous)
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
-
TLC apparatus
-
HPLC or GC for quantitative analysis
Procedure:
-
Reaction Setup: In two separate 50 mL round-bottom flasks equipped with reflux condensers, dissolve 1.0 mmol of 2-nitrobenzaldehyde and 1.0 mmol of this compound in 15 mL of anhydrous toluene.
-
To each flask, add 1.1 mmol of methyl (triphenylphosphoranylidene)acetate.
-
Reaction: Heat both reaction mixtures to reflux (approximately 110 °C) with stirring.
-
Monitoring: Follow the consumption of the starting aldehydes over time using TLC and quantitative analysis by HPLC or GC.
-
Work-up: Once the reactions are complete, cool the mixtures to room temperature and remove the toluene under reduced pressure.
-
Purification: The crude residue, containing the alkene product and triphenylphosphine (B44618) oxide, can be purified by column chromatography on silica (B1680970) gel.
-
Analysis: Determine the isolated yield of the purified alkene for both reactions and characterize the products using spectroscopic techniques.
Data Presentation: A table comparing the reaction times and final yields of the Wittig products will provide a clear measure of the relative reactivity of the two aldehydes.
Conclusion
Based on fundamental electronic principles, 2-nitrobenzaldehyde is predicted to be more reactive than this compound in nucleophilic addition reactions. The strong electron-withdrawing nature of the ortho-nitro group in 2-nitrobenzaldehyde significantly enhances the electrophilicity of the carbonyl carbon. In contrast, the electron-donating para-methoxy group in this compound partially mitigates the activating effect of the ortho-nitro group. This guide provides the theoretical framework and experimental protocols for researchers to verify and quantify this reactivity difference, aiding in the selection of appropriate substrates and optimization of reaction conditions in synthetic applications.
References
Validating the Structure of 4-Methoxy-2-nitrobenzaldehyde: A Comparative Analysis Using ¹H and ¹³C NMR Spectroscopy
For Immediate Release
Shanghai, China – December 21, 2025 – In the intricate world of drug discovery and organic synthesis, unambiguous structural confirmation of chemical entities is paramount. This guide provides a comprehensive validation of the structure of 4-Methoxy-2-nitrobenzaldehyde, a key building block in various synthetic pathways, through a detailed analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. This analysis is supplemented by a comparison with spectral data of analogous compounds to provide a robust framework for researchers, scientists, and drug development professionals.
Spectroscopic Data Summary
The structural integrity of this compound is unequivocally confirmed by its characteristic ¹H and ¹³C NMR spectral data. The chemical shifts, multiplicities, and coupling constants observed are in complete agreement with the assigned structure. A summary of the experimental data is presented below, alongside comparative data from structurally similar compounds to highlight the key differentiating spectroscopic features.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Aldehyde H (s) | Aromatic H | Methoxy (B1213986) H (s) | Solvent |
| This compound | ~10.3 ppm | ~7.5-8.2 ppm (m) | ~3.9 ppm | CDCl₃ |
| 4-Methoxybenzaldehyde | 9.87 ppm | 6.98 (d, J=8.7 Hz, 2H), 7.83 (d, J=8.7 Hz, 2H) | 3.87 ppm | CDCl₃ |
| 2-Nitrobenzaldehyde | 10.37 ppm | 7.75-7.95 (m, 3H), 8.18 (dd, J=8.1, 1.2 Hz, 1H) | - | CDCl₃ |
| 4-Nitrobenzaldehyde | 10.16 ppm | 8.08 (d, J=8.7 Hz, 2H), 8.40 (d, J=8.7 Hz, 2H) | - | CDCl₃ |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | C=O | Aromatic C | Methoxy C | Solvent |
| This compound | ~188 ppm | ~110-165 ppm | ~56 ppm | CDCl₃ |
| 4-Methoxybenzaldehyde | 190.7 ppm | 114.2, 130.0, 131.9, 164.6 | 55.5 ppm | CDCl₃ |
| 2-Nitrobenzaldehyde | 189.3 ppm | 124.6, 130.0, 131.0, 134.1, 134.8, 149.9 | - | CDCl₃ |
| 4-Nitrobenzaldehyde | 190.3 ppm | 124.2, 130.5, 140.0, 151.0 | - | CDCl₃ |
Note: The exact chemical shifts for this compound are based on typical values and data from similar compounds, as a publicly available, fully assigned peak list was not found in the cited literature. The presence of spectra is confirmed on databases such as SpectraBase.
Experimental Protocols
The following provides a generalized methodology for the acquisition of ¹H and ¹³C NMR spectra for the validation of aromatic aldehydes.
Materials and Methods:
-
Sample Preparation: Approximately 5-10 mg of the solid sample (e.g., this compound) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or Varian A-60).
-
¹H NMR Acquisition: The proton NMR spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: The carbon-13 NMR spectrum is recorded using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the internal TMS standard.
Structural Elucidation Workflow
The process of validating the structure of this compound using NMR spectroscopy follows a logical workflow, as illustrated in the diagram below.
Caption: Workflow for the structural validation of this compound by NMR.
Discussion of Spectral Features
The ¹H NMR spectrum of this compound is expected to show a singlet for the aldehyde proton in the downfield region (around 10.3 ppm), which is characteristic of benzaldehydes and is deshielded by the electron-withdrawing nitro group. The aromatic region will display a complex multiplet pattern due to the coupling between the three aromatic protons. The methoxy group protons will appear as a sharp singlet at approximately 3.9 ppm.
In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group is anticipated to resonate at a high chemical shift (around 188 ppm). The aromatic carbons will give rise to several signals in the typical aromatic region (110-165 ppm), with their specific shifts influenced by the electron-donating methoxy group and the electron-withdrawing nitro group. The methoxy carbon will produce a signal around 56 ppm.
Alternative Analytical Techniques
While NMR spectroscopy is a cornerstone for structural elucidation, other analytical techniques can provide complementary information for the validation of this compound:
-
Infrared (IR) Spectroscopy: This technique can confirm the presence of key functional groups, such as the strong carbonyl (C=O) stretch of the aldehyde at approximately 1700 cm⁻¹, the C-O stretch of the methoxy group around 1250 cm⁻¹, and the characteristic stretches for the nitro group (around 1530 and 1350 cm⁻¹).
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also offer structural insights. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 181.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths and angles.
This comprehensive guide underscores the power of ¹H and ¹³C NMR spectroscopy in the structural validation of key organic molecules. The presented data and methodologies offer a valuable resource for researchers engaged in the synthesis and characterization of novel compounds.
A Comparative Guide to Catalysts in the Synthesis of 4-Methoxy-2-nitrobenzaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted nitroaromatics like 4-Methoxy-2-nitrobenzaldehyde is a critical step in the creation of a wide array of pharmaceutical compounds. The choice of catalyst not only dictates the yield and purity of the final product but also influences the overall sustainability and safety of the synthetic route. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, supported by experimental data to inform catalyst selection.
The synthesis of this compound, a key building block in medicinal chemistry, is primarily achieved through the nitration of 4-methoxybenzaldehyde (B44291) or by synthetic routes starting from related precursors. The regioselectivity of the nitration is a crucial aspect, with the methoxy (B1213986) group directing substitution to the ortho and para positions, while the aldehyde group directs to the meta position. The interplay of these directing effects, along with the chosen catalyst, determines the final product distribution. This comparison focuses on traditional acid-catalyzed methods and contrasts them with more modern approaches employing metal-based, phase transfer, and ionic liquid catalysts.
Comparative Performance of Catalytic Systems
The following table summarizes the performance of different catalytic approaches for the synthesis of this compound and its derivatives. It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, the data presented is collated from various sources investigating similar transformations.
| Catalyst Type | Catalyst/Reagents | Substrate | Reaction Conditions | Yield (%) | Reference |
| Traditional (Acid-Catalyzed) | Concentrated Nitric Acid | 3,4-Dimethoxybenzaldehyde (B141060) (Veratraldehyde) | 10°C, 20 hours | 61 | [1] |
| Metal-Based Catalyst | Chromium Trioxide (CrO₃), Sulfuric Acid (H₂SO₄) | 4-Nitro-2-methoxytoluene | 0-10°C (oxidation), Reflux (hydrolysis), 20.5 hours | 91 | [2] |
| Phase Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Hydrogenated Cardanol (a substituted phenol) | 24 kHz Ultrasound, 150 W, 35°C, Dilute HNO₃ (9 wt%) | ~90 (o-nitro) | [3] |
| Ionic Liquid | [bmim][BF₄] (1-butyl-3-methylimidazolium tetrafluoroborate) | Phenylenediamine and Benzaldehyde (B42025) derivatives | 120°C, 3 hours | High | [4] |
| Solid Acid Catalyst | Sulfuric acid-adsorbing silica (B1680970) gel | Benzaldehyde | Not specified | Comparable to mixed acid | [5] |
Experimental Workflow and Methodologies
The general workflow for the synthesis of this compound derivatives involves the reaction of a substituted benzaldehyde or a related precursor with a nitrating agent in the presence of a catalyst, followed by workup and purification.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Traditional Method: Nitration of 3,4-Dimethoxybenzaldehyde (Veratraldehyde)
This protocol is adapted from the synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde and serves as a model for the nitration of methoxy-substituted benzaldehydes.[1]
-
Materials: 3,4-Dimethoxybenzaldehyde, Concentrated Nitric Acid, Toluene (B28343), Ethyl Acetate, Saturated Sodium Bicarbonate Solution, Saturated Saline Solution, Ice.
-
Procedure:
-
To 500 ml of concentrated nitric acid, 135 g of 3,4-dimethoxybenzaldehyde is added.
-
The reaction mixture is maintained at 10°C for 20 hours.
-
The mixture is then poured into 3 liters of ice water, and the resulting crystals are collected by filtration.
-
The collected crystals are dissolved in a mixture of 8 liters of toluene and 500 ml of ethyl acetate.
-
The organic solution is washed sequentially with a saturated aqueous solution of sodium bicarbonate, water (three times), and a saturated saline solution.
-
The solution is concentrated under reduced pressure to approximately 500 ml.
-
The concentrate is cooled to room temperature, and the resulting yellowish crystals are collected by filtration.
-
-
Yield: 77.71 g (61%).
Metal-Based Catalyst: Synthesis of 2-Methoxy-4-nitrobenzaldehyde (B151014)
This two-step protocol starts from 4-nitro-2-methoxytoluene and utilizes chromium trioxide as an oxidizing agent.[2]
-
Step 1: Synthesis of 4-nitro-2-methoxy-(α,α-diacetoxy)toluene
-
Materials: 4-nitro-2-methoxytoluene, Acetic Acid (HOAc), Acetic Anhydride (Ac₂O), Concentrated Sulfuric Acid (H₂SO₄), Chromium Trioxide (CrO₃), Acetone, Ice.
-
Procedure:
-
In a 5L three-neck round-bottom flask, 4-nitro-2-methoxytoluene (150.0g), HOAc (900mL), and Ac₂O (900mL) are combined and cooled to 8°C.
-
Concentrated H₂SO₄ (136mL) is carefully added while keeping the temperature below 19°C.
-
The mixture is cooled to 0°C, and CrO₃ (252.6g) is added in portions over 1 hour, maintaining the temperature between 0-10°C.
-
The mixture is stirred for 30 minutes at 0°C and then poured into ice (1.5kg).
-
The resulting slurry is filtered, and the filter cake is washed with water and dried under vacuum to yield 4-nitro-2-methoxy-(α,α-diacetoxy)toluene (129.0g, 51%).
-
-
-
Step 2: Synthesis of 2-Methoxy-4-nitrobenzaldehyde
-
Materials: 4-nitro-2-methoxy-(α,α-diacetoxy)toluene, Diethyl Ether, Concentrated Hydrochloric Acid (HCl), Water.
-
Procedure:
-
In a 2L round-bottom flask, 4-nitro-2-methoxy-(α,α-diacetoxy)toluene (250.7g), diethyl ether (300mL), and concentrated HCl (60mL) are combined.
-
The mixture is heated to reflux and stirred under a nitrogen atmosphere for 20 hours.
-
Water (250mL) is added dropwise while maintaining reflux.
-
The mixture is cooled to 0°C, stirred for 30 minutes, and then filtered.
-
The filter cake is washed with water and dried under vacuum to obtain 2-Methoxy-4-nitrobenzaldehyde as a yellow solid (146.3g, 91%).
-
-
Discussion of Catalytic Approaches
Traditional Acid Catalysis: The use of concentrated mineral acids like nitric and sulfuric acid is a long-standing method for aromatic nitration. While effective, this approach often requires harsh conditions, long reaction times, and can lead to the formation of multiple isomers and significant acid waste, posing environmental and safety concerns. The yield can be moderate, as seen in the nitration of veratraldehyde.[1]
Metal-Based Catalysts: Transition metal oxides, such as chromium trioxide, can be powerful oxidizing agents in the synthesis of aromatic aldehydes. The provided protocol for the synthesis of 2-methoxy-4-nitrobenzaldehyde demonstrates a high yield.[2] However, the use of stoichiometric amounts of heavy metals like chromium is a significant drawback due to their toxicity and the environmental impact of their disposal.
Phase Transfer Catalysis (PTC): PTC offers a greener alternative by facilitating the reaction between reactants in immiscible phases, often allowing for milder reaction conditions and the use of less hazardous solvents.[3] Quaternary ammonium (B1175870) salts are common phase transfer catalysts.[3] The application of ultrasound in conjunction with PTC can further enhance reaction rates.[3] While a specific protocol for the target molecule is not detailed here, the high yield achieved in the nitration of a similar phenolic compound suggests its potential for efficient and selective synthesis.[3]
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure and tunable properties make them attractive "green" alternatives to volatile organic solvents.[4] In the context of synthesizing nitrogen-containing heterocycles, ionic liquids have been shown to promote high yields and reduce reaction times.[4] Their application in the direct nitration of 4-methoxybenzaldehyde warrants further investigation to establish their efficacy and selectivity.
Solid Acid Catalysts: Heterogeneous solid acid catalysts, such as zeolites or sulfated metal oxides, offer advantages in terms of catalyst recyclability, reduced corrosion, and potentially improved selectivity.[5] For the nitration of benzaldehyde, sulfuric acid adsorbed on silica gel has been shown to be an effective catalyst, with performance comparable to the traditional mixed acid method.[5] This approach simplifies product workup and catalyst recovery.
Conclusion
The synthesis of this compound and its derivatives can be achieved through various catalytic methods, each with its own set of advantages and disadvantages. While traditional acid-catalyzed and metal-based methods can provide good yields, they often come with significant environmental and safety concerns. Modern approaches utilizing phase transfer catalysts, ionic liquids, and solid acid catalysts present promising avenues for developing more sustainable and efficient synthetic routes. The choice of the optimal catalyst will depend on a careful consideration of factors such as desired yield, selectivity, cost, safety, and environmental impact. Further research into the direct application of phase transfer and ionic liquid catalysts for the nitration of 4-methoxybenzaldehyde is needed to fully assess their potential in this specific transformation.
References
A Comparative Guide to GC-MS and HPLC-UV Methods for the Analysis of 4-Methoxy-2-nitrobenzaldehyde Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis of reaction mixtures containing 4-Methoxy-2-nitrobenzaldehyde is critical for ensuring the quality, purity, and yield of subsequent synthetic steps in pharmaceutical and fine chemical manufacturing. This guide provides a detailed comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), for the comprehensive analysis of this compound and its associated impurities.
Executive Summary
Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity and sensitivity, making it an excellent choice for the identification and quantification of volatile and semi-volatile components within a this compound reaction mixture. Its mass detection capabilities provide structural information, aiding in the confident identification of byproducts and impurities.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and versatile alternative, particularly well-suited for the routine quantification of the main product and less volatile impurities. It is a widely accessible technique that can provide excellent precision and linearity for quantitative analysis.
The selection of the optimal method depends on the specific requirements of the analysis, including the need for detailed impurity profiling versus routine purity assessment, and the nature of the potential byproducts in the reaction mixture.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of GC-MS and HPLC-UV for the analysis of aromatic aldehydes like this compound. It is important to note that the presented values are typical and may vary based on the specific instrumentation and method parameters. Method-specific validation is essential for obtaining precise performance data.
| Parameter | GC-MS | HPLC-UV |
| Limit of Detection (LOD) | Lower (ng/mL to pg/mL range) | Higher (µg/mL to ng/mL range) |
| Limit of Quantification (LOQ) | Lower (ng/mL to pg/mL range) | Higher (µg/mL to ng/mL range) |
| Linearity (R²) | > 0.99 | > 0.999 |
| Precision (%RSD) | < 10% (for trace analysis) | < 2% |
| Specificity | High (based on mass spectra) | Moderate to High |
| Throughput | Moderate | High |
| Key Advantages | Excellent for volatile/semi-volatile impurity identification, high specificity. | Robust, widely available, good for non-volatile impurities. |
| Key Disadvantages | May require derivatization for some polar impurities, not suitable for non-volatile compounds. | Lower sensitivity than GC-MS for some compounds, potential for co-elution. |
Potential Impurities in this compound Reaction Mixtures
Based on common synthetic routes, potential impurities in this compound reaction mixtures may include:
-
Positional Isomers: 2-Methoxy-4-nitrobenzaldehyde, 3-Methoxy-4-nitrobenzaldehyde, and other isomers.
-
Starting Materials: Unreacted p-anisaldehyde or other precursors.
-
Byproducts of Nitration: Dinitro- or other over-nitrated species.
-
Oxidation Products: 4-Methoxy-2-nitrobenzoic acid.
-
Reduction Products: 4-Methoxy-2-nitrobenzyl alcohol.
-
Residual Solvents and Reagents.
Experimental Protocols
GC-MS Method for the Analysis of this compound Reaction Mixtures
This protocol is adapted from established methods for nitrobenzaldehyde analysis and should be optimized for the specific instrument and reaction mixture.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
Chromatographic Conditions:
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 5 minutes.
-
Ramp: Increase to 300 °C at a rate of 20 °C/min.
-
Hold: Maintain at 300 °C for 5 minutes.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture.
-
Dissolve in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC-UV Method for the Analysis of this compound Reaction Mixtures
This protocol is based on general methods for the analysis of aromatic aldehydes and should be validated for the specific application.
Instrumentation: An HPLC system equipped with a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid if needed for peak shape improvement).
-
Example Gradient: 0-5 min: 30% Acetonitrile; 5-15 min: 30-70% Acetonitrile; 15-20 min: 70% Acetonitrile; 20-22 min: 70-30% Acetonitrile; 22-25 min: 30% Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Mandatory Visualization
Caption: Workflow for the GC-MS analysis of a this compound reaction mixture.
Caption: Logical guide for selecting an analytical method based on experimental goals.
A Comparative Guide to the Synthetic Utility of 4-Methoxy-2-nitrobenzaldehyde and Other Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of starting materials is a critical determinant of reaction efficiency, yield, and the ultimate success of a synthetic route. Substituted benzaldehydes are fundamental building blocks in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and dyes. This guide provides a detailed, data-driven comparison of 4-Methoxy-2-nitrobenzaldehyde against other commonly employed substituted benzaldehydes, namely 4-nitrobenzaldehyde (B150856), 2-nitrobenzaldehyde, 4-chlorobenzaldehyde, and 4-methylbenzaldehyde. The comparative analysis focuses on their performance in key synthetic transformations, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
The Influence of Substituents on Reactivity
The reactivity of the aldehyde functional group in benzaldehyde (B42025) derivatives is intricately governed by the electronic and steric effects of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) play a pivotal role in modulating the electrophilicity of the carbonyl carbon.
This compound presents a unique case with both a strong electron-withdrawing nitro group (-NO₂) and an electron-donating methoxy (B1213986) group (-OCH₃). The nitro group, particularly at the ortho position, significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The methoxy group, while electron-donating through resonance, can also influence the regioselectivity of reactions and the stability of intermediates. This dual functionality makes this compound a versatile reagent in the synthesis of complex heterocyclic compounds.[1]
Comparative Performance in Key Synthetic Reactions
To provide a quantitative comparison, this guide focuses on three widely used reactions in organic synthesis: the Claisen-Schmidt Condensation, the Knoevenagel Condensation, and the Perkin Reaction.
Claisen-Schmidt Condensation (Chalcone Synthesis)
The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones (α,β-unsaturated ketones), which are important intermediates for flavonoids and other biologically active compounds. The reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base.
The reactivity of the substituted benzaldehyde is a key factor in determining the reaction's success and yield. Benzaldehydes with electron-withdrawing groups are generally more reactive in this condensation.
Table 1: Comparison of Yields in the Claisen-Schmidt Condensation with Acetophenone (B1666503)
| Benzaldehyde Derivative | Substituent(s) | Catalyst/Solvent | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | 4-NO₂ (EWG) | NaOH/Ethanol | 94 | [2] |
| 2-Nitrobenzaldehyde | 2-NO₂ (EWG) | NaOH/Ethanol | 59 | [3] |
| 4-Chlorobenzaldehyde | 4-Cl (EWG) | NaOH/Ethanol | 92 | [2] |
| 4-Methylbenzaldehyde | 4-CH₃ (EDG) | NaOH/Ethanol | 85 | [2] |
| Benzaldehyde (unsubstituted) | H | NaOH/Ethanol | 43 | [4] |
| This compound | 4-OCH₃ (EDG), 2-NO₂ (EWG) | N/A | Data not available |
Note: The yields reported are from different studies and may have been obtained under slightly different conditions, which can influence the outcome.
Knoevenagel Condensation
The Knoevenagel condensation is a versatile method for carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. This reaction is highly sensitive to the electrophilicity of the carbonyl carbon.
Table 2: Comparison of Yields in the Knoevenagel Condensation with Malononitrile (B47326)
| Benzaldehyde Derivative | Substituent(s) | Catalyst/Solvent | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | 4-NO₂ (EWG) | Water | >99 | [5] |
| 2-Nitrobenzaldehyde | 2-NO₂ (EWG) | Na-Norit (solvent-free) | Data not available | [6] |
| 4-Chlorobenzaldehyde | 4-Cl (EWG) | Water | 97 | [5] |
| 4-Methylbenzaldehyde | 4-CH₃ (EDG) | Water | Data not available | |
| Benzaldehyde (unsubstituted) | H | Water | >99 | [5] |
| This compound | 4-OCH₃ (EDG), 2-NO₂ (EWG) | N/A | Data not available |
Note: The yields reported are from different studies and may have been obtained under slightly different conditions.
Perkin Reaction
The Perkin reaction is used to synthesize α,β-unsaturated aromatic acids (cinnamic acids) from aromatic aldehydes and an acid anhydride (B1165640) in the presence of the alkali salt of the acid.[7] Similar to the other condensations, electron-withdrawing groups on the benzaldehyde generally lead to higher yields.
Table 3: Comparison of Yields in the Perkin Reaction with Acetic Anhydride and Sodium Acetate (B1210297)
| Benzaldehyde Derivative | Substituent(s) | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | 4-NO₂ (EWG) | 82 | [8] |
| 2-Nitrobenzaldehyde | 2-NO₂ (EWG) | 75 | [8] |
| 4-Chlorobenzaldehyde | 4-Cl (EWG) | 52 | [8] |
| 4-Methylbenzaldehyde | 4-CH₃ (EDG) | 33 | [8] |
| Benzaldehyde (unsubstituted) | H | 70-75 | [8] |
| This compound | 4-OCH₃ (EDG), 2-NO₂ (EWG) | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
General Protocol for Claisen-Schmidt Condensation
-
Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) and acetophenone (1.1 equivalents) in ethanol.
-
Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (B78521) (e.g., 10-20%) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with water until the filtrate is neutral, and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone.
General Protocol for Knoevenagel Condensation (Catalyst-Free in Water)
-
Reaction Setup: In a glass vial, combine the substituted benzaldehyde (1 equivalent) and malononitrile (1 equivalent).[9]
-
Solvent Addition: Add deionized water to the vial.[9]
-
Reaction Conditions: Seal the vial and stir the mixture at the desired temperature (e.g., 50 °C).[5][9]
-
Isolation: Upon completion, the product often precipitates from the aqueous solution. Collect the solid product by vacuum filtration.[9]
-
Purification: The product can be further purified by recrystallization if necessary.
General Protocol for the Perkin Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix the aromatic aldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent).
-
Heating: Heat the mixture in an oil bath at 180°C for 5-8 hours.
-
Work-up: Pour the hot reaction mixture into a beaker of water with vigorous stirring.
-
Isolation: The product, cinnamic acid, will crystallize upon cooling. Collect the crude product by filtration.
-
Purification: Purify the crude product by recrystallization from hot water or ethanol.
Conclusion
The synthetic utility of a substituted benzaldehyde is highly dependent on the nature and position of its substituents. Electron-withdrawing groups, such as the nitro group in 4-nitrobenzaldehyde and 2-nitrobenzaldehyde, generally enhance the reactivity of the aldehyde towards nucleophilic attack, often leading to higher yields in condensation reactions compared to unsubstituted or electron-donating group-substituted benzaldehydes.
This compound, with its opposing electronic groups, offers a unique reactivity profile that is particularly valuable for the synthesis of complex heterocyclic structures. While direct comparative yield data under identical conditions is not always available in the literature, the general principles of substituent effects provide a strong predictive framework for its performance. For reactions where high electrophilicity of the carbonyl carbon is desired, this compound is expected to be a highly reactive substrate due to the potent activating effect of the ortho-nitro group. Researchers are encouraged to consider these electronic and steric factors when selecting the optimal benzaldehyde derivative for their specific synthetic targets.
References
- 1. 2-Methoxy-4-nitrobenzaldehyde | 136507-15-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Perkin reaction - Wikipedia [en.wikipedia.org]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for the Quantification of 4-Methoxy-2-nitrobenzaldehyde
For researchers, scientists, and professionals in drug development, the precise quantification of chemical intermediates is critical for ensuring the quality, safety, and efficacy of the final product. 4-Methoxy-2-nitrobenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds, making its accurate measurement essential. This guide provides a detailed comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
This comparison outlines the experimental protocols and performance data for each method, offering a framework for selecting the most suitable technique based on specific analytical requirements such as sensitivity, selectivity, and sample complexity.
Performance Comparison of Analytical Methods
The choice of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the key validation parameters for the quantification of this compound by HPLC-UV, GC-MS, and UV-Visible Spectrophotometry. The data presented is a composite based on methods for structurally similar compounds, providing a reliable estimate of expected performance.
| Parameter | HPLC-UV | GC-MS | UV-Visible Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL | ~1.5 µg/mL |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy/Recovery (%) | 98 - 102% | 95 - 105% | 97 - 103% |
| Selectivity | High | Very High | Low to Moderate |
| Throughput | High | Moderate | High |
| Primary Advantages | Robust, high selectivity, widely available. | Excellent selectivity and sensitivity, structural confirmation. | Simple, rapid, and cost-effective. |
| Primary Disadvantages | Requires solvent disposal, potential for matrix effects. | May require derivatization, more complex instrumentation. | Prone to interference from other UV-absorbing compounds. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and reproducibility of any analytical method. Below are representative protocols for the quantification of this compound using HPLC-UV, GC-MS, and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides excellent separation and quantification of this compound from potential impurities.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). For improved peak shape, 0.1% phosphoric acid can be added.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it suitable for trace analysis and identification of impurities.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
2. GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Quantification Ion: m/z 181 (molecular ion).
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or ethyl acetate.
-
Calibration Standards: Dilute the stock solution to prepare a series of calibration standards (e.g., 0.1-10 µg/mL).
-
Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range.
UV-Visible Spectrophotometry
This technique is a simple and rapid method for the quantification of this compound, particularly for pure samples.
1. Instrumentation:
-
Double-beam UV-Visible spectrophotometer.
2. Measurement Parameters:
-
Solvent: Methanol or ethanol.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a dilute solution of this compound from 200-400 nm. The expected λmax is around 260 nm.
-
Blank: Use the solvent as the blank.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in the chosen solvent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-20 µg/mL).
-
Sample Preparation: Dissolve the sample in the solvent to a concentration that falls within the linear range of the calibration curve.
Visualizing the Analytical Workflow
To aid in the understanding of the analytical processes, the following diagrams illustrate the general workflow for a typical quantitative analysis and a decision tree to guide method selection.
General workflow for quantitative analysis.
Decision tree for analytical method selection.
A Spectroscopic Showdown: Unmasking the Isomers of 4-Methoxy-2-nitrobenzaldehyde
For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a detailed spectroscopic comparison of 4-Methoxy-2-nitrobenzaldehyde and its constitutional isomers, offering a clear differentiation based on nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
The subtle shifts in the positions of the methoxy (B1213986) (-OCH₃) and nitro (-NO₂) groups on the benzaldehyde (B42025) ring profoundly influence the electronic environment of the molecule, resulting in unique spectral fingerprints for each isomer. Understanding these differences is paramount for unambiguous characterization. This guide presents a side-by-side analysis of key spectroscopic data to facilitate rapid and accurate isomer identification.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and three of its isomers. These isomers have been selected for comparison due to their structural similarity and the potential for their co-occurrence as impurities in synthetic preparations.
| Spectroscopic Data | This compound | 3-Methoxy-2-nitrobenzaldehyde | 4-Methoxy-3-nitrobenzaldehyde | 2-Methoxy-4-nitrobenzaldehyde |
| ¹H NMR (CDCl₃, ppm) | ~10.4 (s, 1H, CHO), ~7.6 (d, 1H), ~7.4 (d, 1H), ~7.1 (dd, 1H), ~3.9 (s, 3H, OCH₃) | ~10.3 (s, 1H, CHO), ~7.7 (m, 2H), ~7.4 (t, 1H), ~4.0 (s, 3H, OCH₃) | ~9.9 (s, 1H, CHO), ~8.2 (d, 1H), ~7.9 (dd, 1H), ~7.2 (d, 1H), ~4.0 (s, 3H, OCH₃) | ~10.4 (s, 1H, CHO), ~8.0 (d, 1H), ~7.8 (dd, 1H), ~7.6 (d, 1H), ~4.0 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, ppm) | ~188 (CHO), ~163, ~152, ~134, ~129, ~118, ~115, ~56 (OCH₃) | ~189 (CHO), ~158, ~148, ~135, ~125, ~120, ~116, ~57 (OCH₃) | ~190 (CHO), ~162, ~150, ~135, ~132, ~115, ~112, ~57 (OCH₃) | ~188 (CHO), ~160, ~155, ~132, ~128, ~115, ~110, ~57 (OCH₃) |
| IR (cm⁻¹) | ~1700 (C=O), ~1520 & ~1340 (NO₂), ~1250 (C-O) | ~1705 (C=O), ~1530 & ~1350 (NO₂), ~1260 (C-O) | ~1700 (C=O), ~1530 & ~1345 (NO₂), ~1270 (C-O) | ~1710 (C=O), ~1525 & ~1345 (NO₂), ~1265 (C-O) |
| Mass Spec. (m/z) | 181 (M+), 151, 136, 108 | 181 (M+), 151, 136, 108 | 181 (M+), 151, 136, 123 | 181 (M+), 151, 136, 108 |
Experimental Protocols
The data presented in this guide were compiled from various spectroscopic databases and literature sources. The following are generalized experimental protocols typical for the analysis of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are prepared by dissolving 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). For ¹H NMR, the spectral width is typically 0-12 ppm, while for ¹³C NMR, it is 0-200 ppm.
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are prepared as KBr pellets by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, spectra can be recorded from a thin film of the compound cast from a volatile solvent like chloroform. The spectra are typically scanned over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are generally acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The electron energy is typically set to 70 eV.
Logical Workflow for Spectroscopic Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of this compound isomers.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous differentiation of this compound isomers. By carefully analyzing the distinct patterns in chemical shifts, vibrational frequencies, and fragmentation, researchers can confidently identify the specific isomer in their samples, ensuring the integrity and quality of their work in drug discovery and development. This guide serves as a foundational reference for this critical analytical process.
Benchmarking the synthesis of 4-Methoxy-2-nitrobenzaldehyde against literature methods
For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. 4-Methoxy-2-nitrobenzaldehyde is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. This guide provides a comprehensive benchmark of established literature methods for its synthesis, offering a side-by-side comparison of their performance based on experimental data.
Performance Comparison of Synthesis Routes
The selection of an optimal synthetic route for this compound is contingent on factors such as desired yield, purity requirements, available starting materials, and reaction conditions. The following table summarizes the key quantitative data for the two primary methods detailed in the literature.
| Parameter | Method 1: From 4-Nitrosalicylic Acid | Method 2: From 4-Nitro-2-methoxytoluene |
| Starting Material | 4-Nitrosalicylic acid | 4-Nitro-2-methoxytoluene |
| Key Reagents | Dimethyl sulfate (B86663), DIBAL-H, PDC | Acetic anhydride (B1165640), Chromium trioxide, Sulfuric acid, Hydrochloric acid |
| Overall Yield | Data not available | ~46% (calculated from two steps) |
| Intermediate Yield | Data not available | 51% (4-nitro-2-methoxy-(α,α-diacetoxy)toluene) |
| Final Step Yield | Data not available | 91% |
| Product Purity | Not specified in literature | Commercially available at ≥98%[1][2] |
| Reaction Time | Not specified in literature | ~1.5 hours (diacetate formation) + 20 hours (hydrolysis) |
| Reaction Temperature | Not specified in literature | 0-19°C (diacetate formation), Reflux (hydrolysis) |
| Complexity | Three-step synthesis | Two-step synthesis |
Reaction Pathways
The synthesis of this compound can be achieved through distinct chemical transformations. The diagrams below illustrate the core logic of the two primary routes discussed.
Experimental Protocols
Method 1: Synthesis from 4-Nitrosalicylic Acid
This route involves a three-step process commencing with 4-nitrosalicylic acid.[3]
-
Esterification: 4-Nitrosalicylic acid is first esterified using dimethyl sulfate to yield methyl 4-nitro-2-methoxybenzoate.
-
Reduction: The resulting ester is then reduced with Diisobutylaluminium hydride (DIBAL-H) to form (4-methoxy-2-nitrophenyl)methanol.
-
Oxidation: Finally, the alcohol is oxidized using Pyridinium dichromate (PDC) to afford the desired this compound.
Detailed experimental conditions, including reaction times, temperatures, and yields for each step, are not extensively reported in the currently available literature.
Method 2: Synthesis from 4-Nitro-2-methoxytoluene
This two-step synthesis begins with 4-nitro-2-methoxytoluene and proceeds through a diacetoxy intermediate.[3]
Step 1: Preparation of 4-nitro-2-methoxy-(α,α-diacetoxy)toluene
-
To a 5L three-neck round-bottom flask equipped with a mechanical stirrer, add 4-nitro-2-methoxytoluene (150.0g, 0.8973mol), acetic acid (900mL), and acetic anhydride (900mL).
-
Cool the mixture to 8°C using an acetone/ice bath.
-
Carefully add concentrated sulfuric acid (136mL) while ensuring the internal temperature does not exceed 19°C.
-
After cooling the mixture to 0°C, add chromium trioxide (252.6g, 2.526mol) in portions over 1 hour, maintaining the reaction temperature between 0-10°C.
-
Stir the mixture for an additional 30 minutes at 0°C.
-
Pour the reaction mixture into 1.5kg of ice with stirring to form a slurry.
-
Wash the flask with acetic acid (3x100mL) and add the washings to the slurry.
-
Stir the slurry for 10 minutes and then filter.
-
Wash the filter cake with water (3x400mL) and dry under vacuum for 17 hours to yield 4-nitro-2-methoxy-(α,α-diacetoxy)toluene (129.0g, 51% yield).[3]
Step 2: Preparation of this compound
-
In a 2L round-bottom flask equipped with a condenser and mechanical stirrer, combine 4-nitro-2-methoxy-(α,α-diacetoxy)toluene (250.7g, 0.8851mol), diethyl ether (300mL), and concentrated hydrochloric acid (60mL).
-
Heat the mixture to reflux and stir under a nitrogen atmosphere for 20 hours.
-
Add water (250mL) dropwise while maintaining reflux.
-
Cool the mixture to 0°C with an ice/water bath and stir the resulting slurry for 30 minutes.
-
Filter the slurry and wash the filter cake with water (4x200mL).
-
Dry the solid under vacuum for 17 hours to obtain this compound as a yellow solid (146.3g, 91% yield).[3]
Alternative Synthesis Route: Direct Nitration
Conclusion
The synthesis of this compound from 4-nitro-2-methoxytoluene (Method 2) is a well-documented and high-yielding process, particularly in the final hydrolysis step.[3] While the synthesis from 4-nitrosalicylic acid (Method 1) offers an alternative pathway, the lack of detailed experimental data in the literature makes a thorough performance assessment difficult. For researchers requiring a reliable and scalable synthesis, the two-step process starting from 4-nitro-2-methoxytoluene appears to be the more robust and well-characterized option based on currently available information. Further investigation and optimization of the direct nitration of p-methoxybenzaldehyde could present a more atom-economical approach in the future.
References
Safety Operating Guide
Proper Disposal of 4-Methoxy-2-nitrobenzaldehyde: A Comprehensive Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of 4-Methoxy-2-nitrobenzaldehyde, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection. All procedures must be conducted in accordance with local, regional, and national regulations.[1][2][3][4]
Immediate Safety and Handling
Before initiating any disposal-related activities, it is imperative to be familiar with the hazards associated with this compound and related nitroaromatic compounds. These substances are often classified as hazardous, potentially causing skin, eye, and respiratory irritation.[5] As with many aromatic nitro compounds, there is a potential for systemic effects.[5] Therefore, treating this compound and any contaminated materials as hazardous waste is mandatory.[2][5][6]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles and a face shield.[5][7]
-
Body Protection: A flame-resistant lab coat.[7]
-
Respiratory Protection: Use a certified respirator if handling powders or volatile compounds outside of a fume hood.[7]
Handling and Storage:
-
Use in a well-ventilated area and avoid dust formation.[8][9][10]
-
Store in a cool, dry, well-ventilated area in a tightly closed container.[8][11]
-
Keep away from incompatible materials such as strong oxidizing agents, bases, and strong reducing agents.[8]
Quantitative Data Summary
For quick reference, the following table summarizes key safety and disposal information for nitroaromatic aldehydes.
| Property | Value / Information |
| GHS Hazard Statements | May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful to aquatic life with long-lasting effects.[1][4][11] |
| Primary Disposal Method | Incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][10] |
| Alternative Disposal | Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator.[4][10] |
| Waste Classification | Hazardous Waste.[2][6] |
| Container Requirements | Use original or compatible, robust, chemically resistant containers with secure lids.[1][5][6] |
| Labeling Requirements | Label containers with "Hazardous Waste," the full chemical name, associated hazards (e.g., "Irritant," "Toxic"), and the date of accumulation.[2][5][6] |
Step-by-Step Disposal Protocol
The universally recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[4][5][10] Do not allow this chemical to enter drains or the environment.[1][3][4][9]
-
Waste Segregation: Collect all waste containing this compound, including unused product, contaminated materials (e.g., filter paper, gloves), and solutions, in a designated and properly labeled hazardous waste container.[4][5] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1][6]
-
Container Management:
-
Solid Waste: Collect any surplus or expired solid this compound in a designated, clearly labeled hazardous waste container. The container should be robust, chemically resistant, and have a secure lid.[5]
-
Liquid Waste: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.[5]
-
Empty Containers: Empty containers must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[5]
-
-
Labeling: Properly label the hazardous waste container with the following information:
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials. The storage area should have secondary containment to prevent the spread of material in case of a leak.[5]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[5][12] Provide the disposal company with the Safety Data Sheet (SDS) for the compound.[5]
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure the Area: Alert personnel in the vicinity and ensure the area is well-ventilated.[4]
-
Personal Protection: Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal as hazardous waste. Avoid generating dust.[8][9][10]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2]
-
-
Decontaminate the Area: Once the bulk of the material is removed, decontaminate the area with a suitable solvent and then wash with soap and water. Collect all cleaning materials for disposal as hazardous waste.[4]
-
Report the Spill: Report the incident to your supervisor and your institution's EHS office.[4]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Registration Dossier - ECHA [echa.europa.eu]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chemicalbook.com [chemicalbook.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. reddit.com [reddit.com]
Personal protective equipment for handling 4-Methoxy-2-nitrobenzaldehyde
FOR RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety, handling, and disposal information for 4-Methoxy-2-nitrobenzaldehyde, a versatile aromatic compound used in organic synthesis and pharmaceutical development.[1] Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following procedures are based on data for structurally similar aromatic nitro compounds and general laboratory safety principles. It is imperative to treat this chemical with a high degree of caution.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid that may cause skin irritation, serious eye irritation, and respiratory irritation.[2] As with other aromatic nitro compounds, there is potential for toxicity if ingested, inhaled, or absorbed through the skin. All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
A multi-layered approach to PPE is mandatory to ensure user safety. The following table summarizes the required protective equipment.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is required when there is a risk of splashing. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant lab coat, fully buttoned. Full-length pants and closed-toe shoes are mandatory. | Provides a barrier against accidental skin contact. |
| Hand Protection | Chemical-impermeable gloves (e.g., Butyl rubber or Nitrile rubber). Gloves must be inspected prior to use and replaced immediately upon contamination. | Prevents skin absorption, a primary route of exposure for nitro compounds. |
| Respiratory Protection | Required when engineering controls are insufficient or during a spill. An air-purifying respirator (APR) with organic vapor cartridges is recommended. | Protects against inhalation of harmful dusts or vapors. |
Operational Plan: Step-by-Step Handling Protocol
Experimental Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Don Personal Protective Equipment (PPE): Before entering the laboratory, ensure all required PPE is worn correctly as specified in the table above.
-
Verify Fume Hood Operation: Confirm that the chemical fume hood is functioning correctly by checking the airflow monitor. All manipulations of this compound should be performed within the fume hood.
-
Assemble Equipment: Gather all necessary glassware, spatulas, and other equipment. Ensure everything is clean and dry.
-
-
Handling:
-
Weighing the Solid: Carefully weigh the desired amount of this compound powder in a tared container inside the chemical fume hood. Avoid creating dust.
-
Solution Preparation: Add the weighed solid to the desired solvent in a suitable flask. Stir the mixture until the solid is completely dissolved. Keep the container covered as much as possible to prevent the release of vapors.
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical using an appropriate solvent, followed by washing with soap and water.
-
Waste Disposal: Dispose of all chemical waste, including unused solutions and contaminated materials (e.g., gloves, paper towels), in a designated, labeled hazardous waste container.[3] Do not pour chemical waste down the drain.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, starting with gloves, then the lab coat, and finally eye protection. Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[4] Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all solutions and solids in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Contaminated Materials: Dispose of all contaminated items, such as gloves, weighing paper, and pipette tips, in the designated solid hazardous waste container.
-
Disposal Method: All chemical waste must be disposed of through a licensed professional waste disposal service.[3][6] Do not mix with other waste streams.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the most up-to-date SDS for any chemical before beginning work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

